2-Methoxy-4-(2-nitrovinyl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210766. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-[(E)-2-nitroethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXCSPJSXIUNQJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031525 | |
| Record name | 2-Methoxy-4-[(E)-2-nitrovinyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22568-51-0, 6178-42-3 | |
| Record name | NSC210766 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-4-[(E)-2-nitrovinyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Hydroxy-3-methoxy-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-(2-nitrovinyl)phenol is a synthetic organic compound with the molecular formula C₉H₉NO₄.[1] Its structure, featuring a phenol ring substituted with methoxy, and a nitrovinyl group, suggests potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination. The guide also explores a relevant biological signaling pathway associated with a structurally similar compound, offering insights into its potential pharmacological relevance.
Physicochemical Data
A summary of the available quantitative data for this compound and related compounds is presented in Table 1. It is important to note that experimentally determined data for the title compound are limited in the public domain.
| Property | Value | Compound | Source |
| Molecular Formula | C₉H₉NO₄ | This compound | [1] |
| Molecular Weight | 195.17 g/mol | This compound | [1][2] |
| Physical Form | Powder | This compound | [2] |
| Purity | 98% | This compound | [2] |
| Melting Point | 99-104 °C | 2-Methoxy-4-nitrophenol (related compound) | [3] |
| Boiling Point | Not available | This compound | |
| Solubility | Limited solubility in water; generally soluble in organic solvents like ethanol, methanol, and acetone. | 2-Methoxy-4-vinylphenol (related compound) | [4] |
Experimental Protocols
Determination of Melting Point
The melting point of a solid organic compound is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate measurement.[6]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point.[7] For a pure compound, this range is typically narrow (0.5-1 °C).[8]
Determination of Solubility
The solubility of a compound in various solvents provides insights into its polarity and potential for formulation.
Methodology:
-
Solvent Selection: A range of solvents of varying polarity is chosen, such as water, ethanol, acetone, and diethyl ether.
-
Procedure: A small, accurately weighed amount of the solute (e.g., 1-5 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).[9]
-
Mixing: The mixture is vigorously agitated at a constant temperature.
-
Observation: The solution is visually inspected for the complete dissolution of the solid. If the compound dissolves, it is recorded as soluble. If it does not, it is recorded as insoluble. For quantitative analysis, the concentration of the dissolved solute can be determined using spectroscopic or chromatographic techniques.[10][11]
Spectroscopic Characterization
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.
Methodology:
-
Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: The solution is transferred to an NMR tube and placed in the spectrometer.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR of this compound, typical chemical shifts are observed for aromatic protons (δ 6.5–7.5 ppm) and nitrovinyl protons (δ 7.5–8.5 ppm).[1]
-
Data Analysis: The chemical shifts, integration of signals, and coupling patterns are analyzed to confirm the structure of the molecule.
b. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS).
-
Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak confirms the molecular weight of the compound.
Potential Biological Signaling Pathway
While specific signaling pathway interactions for this compound are not extensively documented, the structurally related compound, 2-methoxy-4-vinylphenol (2M4VP), has been shown to possess anti-inflammatory properties through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[12][13] This pathway is a key regulator of cellular defense against oxidative stress.
Workflow of 2M4VP-mediated Anti-inflammatory Response:
Caption: Nrf2/ARE signaling pathway activated by 2-methoxy-4-vinylphenol.
Conclusion
This technical guide has summarized the currently available physicochemical properties of this compound and provided standardized protocols for their experimental determination. While specific experimental data for this compound remains sparse, the information on related compounds and general methodologies offers a solid foundation for researchers. The exploration of the Nrf2/ARE signaling pathway, activated by a structurally similar molecule, highlights a potential avenue for investigating the biological activities of this compound, particularly its anti-inflammatory and antioxidant capabilities. Further research is warranted to fully characterize this compound and unlock its potential in drug discovery and development.
References
- 1. This compound | 6178-42-3 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. byjus.com [byjus.com]
- 8. athabascau.ca [athabascau.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. chem.ws [chem.ws]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-4-(2-nitrovinyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Methoxy-4-(2-nitrovinyl)phenol, a valuable building block in organic synthesis. The document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents a thorough analysis of its physicochemical and spectroscopic properties.
Introduction
This compound, also known as nitro-vanillin or 4-hydroxy-3-methoxy-β-nitrostyrene, is an organic compound with the molecular formula C₉H₉NO₄. Its structure incorporates a phenol, a methoxy group, and a nitrovinyl group, making it a versatile precursor for the synthesis of various pharmaceuticals and fine chemicals. The presence of the electron-withdrawing nitro group and the reactive vinyl system allows for a multitude of chemical transformations, rendering it a key intermediate in the development of novel molecular entities.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Henry condensation, also known as the nitroaldol reaction, between vanillin (4-hydroxy-3-methoxybenzaldehyde) and nitromethane. This reaction is typically base-catalyzed and proceeds readily under mild conditions.
Reaction Principle
The Henry reaction involves the deprotonation of the α-carbon of nitromethane by a base to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of vanillin. The resulting β-nitro alkoxide is subsequently protonated to yield a β-nitro alcohol intermediate, which readily undergoes dehydration to form the final product, this compound. The dehydration is often facilitated by the acidic workup or by the reaction conditions themselves.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
Vanillin (C₈H₈O₃)
-
Nitromethane (CH₃NO₂)
-
Methanol (CH₃OH)
-
n-Butylamine (C₄H₁₁N) or Ammonium acetate (CH₃COONH₄)
-
0.1 M Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 10.0 g of vanillin in approximately 10 mL of methanol. To this solution, add 3.4 mL of nitromethane.
-
Initiation of Reaction: While stirring the solution, add 0.50 g of n-butylamine (or an equivalent molar amount of another base catalyst like methylamine or ammonium acetate). The solution will immediately turn yellow and then quickly to a deep red color.
-
Reaction Progress: Cap the flask and continue to stir the mixture at room temperature. After approximately 1-2 hours, the solution will solidify into a red mass, indicating the progress of the reaction.
-
Workup and Isolation: Break up the solid mass and add 5 mL of methanol. Transfer the mixture to a Buchner funnel and perform vacuum filtration. Wash the solid with approximately 100 mL of 0.1 M hydrochloric acid. This will cause the color to change from red to a bright yellow.
-
Purification by Recrystallization: The crude yellow solid can be purified by recrystallization from hot methanol. Dissolve the solid in a minimal amount of near-boiling methanol, allow the solution to cool to room temperature, and then place it in a freezer to facilitate complete crystallization.
-
Final Product Collection: Collect the fibrous, cotton-like yellow crystals by vacuum filtration. Wash the crystals with a small amount of cold 0.1 M hydrochloric acid, followed by cold distilled water.
-
Drying: Air-dry the final product to a constant weight. A typical yield for this procedure is around 54%.[1]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. This section summarizes the key physicochemical and spectroscopic data for this compound.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₄ | |
| Molecular Weight | 195.17 g/mol | [2] |
| Appearance | Yellow crystalline solid | |
| Melting Point | 163-166 °C | |
| Purity | >98% (typically) | [2] |
Spectroscopic Data
Spectroscopic analysis provides detailed structural information about the molecule.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables present the expected chemical shifts for the ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~9.70 | s | -OH |
| ~8.10 | d | H-β (vinyl) |
| ~7.65 | d | H-α (vinyl) |
| ~7.40 | d | H-6 (aromatic) |
| ~7.20 | dd | H-2 (aromatic) |
| ~7.00 | d | H-5 (aromatic) |
| ~3.95 | s | -OCH₃ |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~152.0 | C-4 |
| ~150.0 | C-3 |
| ~140.0 | C-β (vinyl) |
| ~138.0 | C-α (vinyl) |
| ~126.0 | C-1 |
| ~125.0 | C-6 |
| ~116.0 | C-5 |
| ~110.0 | C-2 |
| ~56.0 | -OCH₃ |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 195.
Expected Fragmentation Pattern:
The fragmentation of this compound under electron ionization (EI) is expected to involve cleavages at the nitrovinyl side chain and within the aromatic ring. Key expected fragments include:
-
m/z 195: Molecular ion [C₉H₉NO₄]⁺
-
m/z 178: Loss of OH radical [M - OH]⁺
-
m/z 165: Loss of NO radical [M - NO]⁺
-
m/z 149: Loss of NO₂ radical [M - NO₂]⁺
-
m/z 121: Loss of NO₂ and CO [M - NO₂ - CO]⁺
-
m/z 77: Phenyl cation [C₆H₅]⁺
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Key Reaction Mechanism: Henry Condensation
The following diagram outlines the key steps in the Henry condensation reaction for the synthesis of this compound.
Caption: Key steps of the Henry condensation reaction.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Henry condensation of vanillin and nitromethane offers a straightforward and efficient route to this valuable compound. The provided experimental protocol and characterization data will be a useful resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the use of this versatile intermediate in their research endeavors.
References
Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide
Introduction
2-Methoxy-4-(2-nitrovinyl)phenol, also known by synonyms such as trans-4-Hydroxy-3-methoxy-beta-nitrostyrene, is an organic compound with the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1] Its structure, derived from the common flavor compound vanillin, incorporates a phenol, a methoxy group, and a nitrovinyl group, making it a subject of interest in synthetic chemistry and potentially for drug development professionals. This guide provides a comprehensive overview of its spectroscopic characteristics and a detailed protocol for its synthesis, aimed at researchers and scientists in the field.
Spectroscopic Data
The structural elucidation of this compound is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and predicted data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity |
| Phenolic (-OH) | 5.0 - 6.0 | Singlet (broad) |
| Methoxy (-OCH₃) | ~3.9 | Singlet |
| Aromatic (H-3, H-5, H-6) | 6.8 - 7.2 | Multiplet |
| Vinylic (=CH-Ar) | 7.5 - 7.7 | Doublet |
| Vinylic (=CH-NO₂) | 7.9 - 8.1 | Doublet |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Type | Predicted Chemical Shift (δ) in ppm |
| Methoxy (-OCH₃) | ~56 |
| Aromatic (C-3, C-5, C-6) | 110 - 125 |
| Aromatic (C-1, C-2, C-4) | 125 - 150 |
| Vinylic (=CH-Ar) | ~138 |
| Vinylic (=CH-NO₂) | ~140 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
Table 3: Typical IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |
| C=C Stretch (Vinylic) | 1620 - 1650 | Medium |
| N-O Stretch (Nitro) | 1500 - 1550 & 1340 - 1380 | Strong, Asymmetric & Symmetric |
| C-O Stretch (Methoxy/Phenol) | 1200 - 1280 | Strong |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide information about the compound's fragmentation pattern. The data presented below is predicted for various adducts.[2]
Table 4: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M]⁺ | 195.05261 |
| [M+H]⁺ | 196.06044 |
| [M+Na]⁺ | 218.04238 |
| [M-H]⁻ | 194.04588 |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis via a base-catalyzed condensation reaction between vanillin and nitromethane.[3]
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Nitromethane
-
Methanol (MeOH)
-
n-Butylamine (catalyst)
-
0.1 M Hydrochloric Acid (HCl)
-
Distilled Water
Procedure:
-
In a suitable reaction vessel, dissolve 10 g of vanillin in approximately 10 mL of methanol.
-
Add 3.4 mL of nitromethane to the solution and mix thoroughly.
-
To this mixture, add 0.50 g of n-butylamine. The solution will immediately turn yellow and then progress to a deep red color.
-
Cap the vessel and allow it to stand at room temperature for 1-2 hours, during which the solution will solidify into a red mass.
-
Break up the solid mass and add 5 mL of methanol.
-
Filter the solid product using a Büchner funnel under vacuum.
-
Wash the collected solid with approximately 100 mL of 0.1 M HCl. This will cause the color to change from red to bright yellow.
-
For purification, recrystallize the damp yellow solid from hot methanol (~150 mL). Dissolve the solid in near-boiling methanol, allow it to cool to room temperature, and then place it in a freezer to facilitate crystal formation.
-
Collect the purified, fibrous yellow crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold 0.1 M HCl, followed by cold distilled water.
-
Air-dry the final product.
Spectroscopic Analysis Protocols
The following are general procedures for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: [4][5]
-
Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Using a pipette, carefully transfer the solution into a 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.
-
Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth with a gauge.
-
Insert the sample into the NMR spectrometer.
-
The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
The magnetic field is homogenized through a process called shimming to ensure high resolution.
-
The probe is tuned to the specific nucleus being analyzed (e.g., ¹H or ¹³C).
-
Set the acquisition parameters (e.g., number of scans, pulse sequence) and initiate the experiment.
Fourier-Transform Infrared (FTIR) Spectroscopy: [6][7] This protocol describes the Attenuated Total Reflectance (ATR) method, which requires minimal sample preparation.
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
-
Initiate the sample scan. The instrument directs an infrared beam into the crystal, where it reflects and interacts with the sample at the surface.
-
The resulting spectrum of absorbance or transmittance versus wavenumber is generated by the instrument's software.
-
After the measurement, clean the crystal surface thoroughly.
Mass Spectrometry (MS): [8][9]
-
A small amount of the sample is introduced into the mass spectrometer.
-
In the ion source, the sample molecules are ionized. A common method is Electron Ionization (EI), where a high-energy electron beam bombards the sample, causing molecules to lose an electron and form a molecular ion (M⁺).
-
The newly formed ions are accelerated by an electric field into the mass analyzer.
-
The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.
-
The separated ions are detected by a detector (e.g., an electron multiplier), which measures their abundance.
-
The instrument's software plots the relative abundance of ions as a function of their m/z ratio, generating a mass spectrum.
Visualizations
The following diagrams illustrate the experimental workflow and the logical connections in the structural analysis of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. PubChemLite - 2-methoxy-4-[(e)-2-nitrovinyl]phenol (C9H9NO4) [pubchemlite.lcsb.uni.lu]
- 3. Sciencemadness Discussion Board - 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. web.mit.edu [web.mit.edu]
- 6. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide to 2-Methoxy-4-(2-nitrovinyl)phenol
This technical guide provides a comprehensive overview of 2-Methoxy-4-(2-nitrovinyl)phenol, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis, analytical characterization, and known biological activities, with a focus on its potential mechanisms of action.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name 2-methoxy-4-[(E)-2-nitroethenyl]phenol is a derivative of vanillin and exhibits interesting biological properties. It is crucial to recognize its various synonyms to ensure accurate identification in literature and chemical databases.
Table 1: IUPAC Name and Synonyms
| Type | Identifier |
| IUPAC Name | 2-methoxy-4-[(E)-2-nitroethenyl]phenol |
| Synonyms | Phenol, 2-methoxy-4-(2-nitroethenyl)-, (E)-; (E)-2-Methoxy-4-(2-nitrovinyl)phenol; trans-4-Hydroxy-3-methoxy-beta-nitrostyrene; 2-Hydroxy-5-[(E)-2-nitroethenyl]anisole; 1-(4-Hydroxy-3-methoxyphenyl)-2-nitroethene |
| CAS Number | 6178-42-3[1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, formulation, and development as a potential therapeutic agent.
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₄ | [3] |
| Molecular Weight | 195.17 g/mol | [4][5] |
| Appearance | Powder | [4][5] |
| Purity | Typically ≥98% | [4][5] |
| Melting Point | 165 °C | [6] |
| Boiling Point | 347 °C at 760 mmHg | [6] |
| Flash Point | 163.7 °C | [6] |
| Density | 1.308 g/cm³ | [6] |
| pKa | 8.09 ± 0.18 (Predicted) | [6] |
| LogP | 2.17140 | [6] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the Henry reaction (nitroaldol condensation) between vanillin (4-hydroxy-3-methoxybenzaldehyde) and nitromethane.
Reaction Scheme:
Materials:
-
Vanillin
-
Nitromethane
-
Base catalyst (e.g., ethylenediamine, ammonium acetate, or an alkali hydroxide)
-
Solvent (e.g., ethanol, methanol, or acetic acid)
Procedure:
-
Dissolve vanillin in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add an equimolar amount or a slight excess of nitromethane to the solution.
-
Introduce a catalytic amount of the base.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, depending on the catalyst and solvent system used.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the crude product with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials and catalyst.
-
Dry the purified product under vacuum.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield a product of high purity.
Analytical Characterization
The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is employed to identify the characteristic functional groups present, such as the hydroxyl (-OH), methoxy (-OCH₃), nitro (-NO₂), and vinyl (C=C) groups.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which further confirms the structure.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, significant research has been conducted on the closely related compound, 2-methoxy-4-vinylphenol (2M4VP), which provides valuable insights into the potential mechanisms of action.
Anti-inflammatory Activity
2M4VP has been shown to exert potent anti-inflammatory effects through the modulation of key signaling pathways.[7][8] It is plausible that this compound shares a similar mechanism of action.
-
Inhibition of NF-κB and MAPK Pathways: 2M4VP has been found to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9] Specifically, it prevents the translocation of the p65 subunit of NF-κB into the nucleus by inhibiting the degradation of IκBα.[8] It also suppresses the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK.[8]
-
Activation of the Nrf2/ARE Pathway: 2M4VP induces the degradation of Kelch-like ECH-associated protein 1 (Keap1), which leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[7][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of antioxidant and anti-inflammatory genes, including Heme Oxygenase-1 (HO-1).[7][10] The upregulation of HO-1 contributes to the inhibition of inducible nitric oxide synthase (iNOS) and subsequent reduction in nitric oxide (NO) production.[7]
Caption: Inferred anti-inflammatory signaling pathway of this compound.
Antimicrobial Activity
The antimicrobial potential of 2-methoxy-4-vinylphenol has been investigated, and molecular docking studies suggest a mechanism involving the inhibition of key bacterial enzymes. It is hypothesized that this compound may exhibit similar antimicrobial properties.
-
Interaction with DNA Gyrase and Lipoprotein LpxC: In silico studies have shown that 2-methoxy-4-vinylphenol has a high binding affinity for bacterial DNA gyrase and lipoprotein LpxC.[11][12] DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. LpxC is a key enzyme in the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts the integrity of the bacterial outer membrane.
Conclusion
This compound is a compound with significant potential for further investigation, particularly in the areas of anti-inflammatory and antimicrobial drug discovery. Its straightforward synthesis and well-characterized chemical properties make it an attractive candidate for medicinal chemistry programs. The elucidation of its biological mechanisms of action, likely mirroring those of the closely related 2-methoxy-4-vinylphenol, provides a solid foundation for future research and development. This technical guide serves as a comprehensive resource for scientists and researchers interested in exploring the therapeutic potential of this promising molecule.
References
- 1. Phenol, 2-methoxy- [webbook.nist.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 2-Methoxy-4-vinylphenol [webbook.nist.gov]
- 7. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Biological Activity of 2-Methoxy-4-(2-nitrovinyl)phenol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-Methoxy-4-(2-nitrovinyl)phenol, belonging to the β-nitrostyrene class of compounds, have emerged as promising candidates in drug discovery due to their diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological effects of these compounds, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this area.
Introduction
This compound and its analogues are characterized by a guaiacol (2-methoxyphenol) core structure linked to a nitrovinyl group. This structural motif is responsible for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The electrophilic nature of the nitrovinyl group allows these compounds to interact with various biological nucleophiles, thereby modulating cellular signaling pathways and inhibiting the growth of pathogenic microorganisms and cancer cells. This guide will delve into the scientific literature to provide a detailed understanding of these promising therapeutic agents.
Synthesis
The synthesis of this compound is typically achieved through a Henry condensation reaction (also known as a nitroaldol reaction) between vanillin (4-hydroxy-3-methoxybenzaldehyde) and nitromethane.[1][2] This reaction is base-catalyzed and results in the formation of a β-nitro alcohol intermediate, which then undergoes dehydration to yield the final nitrostyrene product.[1]
Experimental Protocol: Synthesis via Henry Condensation
Materials:
-
Vanillin
-
Nitromethane
-
Anhydrous ammonium acetate (catalyst)
-
Glacial acetic acid (solvent)
-
Ice
-
Water
Procedure: [3]
-
Dissolve vanillin in nitromethane in a suitable reaction flask.
-
Add anhydrous ammonium acetate to the mixture. A color change to yellow indicates the initiation of the reaction.
-
Add glacial acetic acid to the flask to serve as the solvent.
-
The reaction can be carried out by refluxing the mixture or, for smaller scales, by microwave irradiation.
-
Upon completion of the reaction, pour the mixture over ice with stirring.
-
The product will precipitate as a yellow solid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the induction of oxidative stress, leading to DNA damage and apoptosis in cancer cells.
Mechanism of Action: ROS-Mediated Apoptosis
A key mechanism of anticancer activity for nitrostyrene derivatives involves the generation of reactive oxygen species (ROS) within cancer cells. This increase in ROS leads to DNA damage and activation of the intrinsic apoptotic pathway. A structurally similar compound, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene, has been shown to induce these effects in colorectal cancer cells.[3][4]
Signaling Pathway: ROS-Mediated Apoptosis
References
Unraveling the Molecular Mechanisms of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Activities of 2-Methoxy-4-(2-nitrovinyl)phenol
Abstract
This compound, also known as trans-4-Hydroxy-3-methoxy-β-nitrostyrene, is a member of the β-nitrostyrene class of compounds. While extensive research on this specific molecule is limited in publicly available literature, its structural characteristics and the known bioactivities of related β-nitrostyrene derivatives suggest a potential mechanism of action centered on the inhibition of key cellular signaling kinases, such as Src and Syk, and the induction of apoptosis in cancer cells. This technical guide consolidates the available information on this compound and related compounds, providing a framework for its investigation as a potential therapeutic agent.
Introduction
This compound is a small molecule with the chemical formula C₉H₉NO₄. As a β-nitrostyrene derivative, it belongs to a class of compounds recognized for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Notably, this particular derivative has been identified as a potential inhibitor of Src and Spleen tyrosine kinase (Syk), two non-receptor tyrosine kinases implicated in cancer progression and inflammatory diseases[1]. Furthermore, the broader family of β-nitrostyrenes is known to suppress cell proliferation and induce programmed cell death (apoptosis) in various cancer models, often through mechanisms involving the generation of reactive oxygen species (ROS), DNA damage, and mitochondrial dysfunction[2]. This guide will explore the hypothesized mechanism of action of this compound based on the activities of its chemical class, provide detailed experimental protocols for its investigation, and present visual workflows and signaling pathways.
Putative Mechanism of Action
Based on the current understanding of β-nitrostyrene derivatives, the primary mechanisms of action for this compound in biological systems are likely to be:
-
Kinase Inhibition: Direct inhibition of non-receptor tyrosine kinases, specifically Src and Syk. These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, survival, and migration. Their inhibition can disrupt these pathways, leading to anti-proliferative and anti-metastatic effects.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells. This is a hallmark of many chemotherapeutic agents and is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For β-nitrostyrenes, this can involve the generation of ROS, leading to cellular stress, DNA damage, and the activation of pro-apoptotic proteins[2].
Quantitative Data
| Parameter | Description | Typical Assay | Target/Cell Line | Expected Outcome |
| IC₅₀ (Src Kinase) | The half maximal inhibitory concentration against Src kinase activity. | In vitro kinase assay | Recombinant Src kinase | Low micromolar to nanomolar range |
| IC₅₀ (Syk Kinase) | The half maximal inhibitory concentration against Syk kinase activity. | In vitro kinase assay | Recombinant Syk kinase | Low micromolar to nanomolar range |
| EC₅₀ (Apoptosis) | The half maximal effective concentration to induce apoptosis. | Annexin V/PI staining, Caspase activity assay | Cancer cell lines (e.g., HeLa, MCF-7) | Dose-dependent increase in apoptotic cells |
| GI₅₀ (Growth Inhibition) | The concentration causing 50% inhibition of cell growth. | MTT, SRB, or CellTiter-Glo assay | Various cancer cell lines | Dose-dependent reduction in cell viability |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay (Src/Syk)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against Src or Syk kinase.
Materials:
-
Recombinant human Src or Syk kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the kinase and the peptide substrate in kinase buffer.
-
Initiate the reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Kₘ for the respective kinase.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a reagent to convert ADP to ATP, which is then quantified using a luciferase/luciferin reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Apoptosis Induction Assay by Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in a cancer cell line treated with this compound.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Signaling Pathways
References
An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-4-(2-nitrovinyl)phenol, a synthetic nitroalkene derivative of significant interest in organic synthesis. While this compound is not known to occur naturally, its synthesis is readily achievable from naturally derived precursors. This document details the primary synthetic route, an experimental protocol for its preparation, and a summary of its physicochemical properties. The guide also explores the natural origins of its key precursor, vanillin, to provide a complete context for its classification as a nature-derived synthetic compound.
Introduction: Discovery and Classification
This compound, also known as 4-hydroxy-3-methoxy-β-nitrostyrene, is a crystalline organic compound that has garnered attention as a versatile synthetic intermediate. Its discovery is rooted in the exploration of the Henry condensation reaction, a classical carbon-carbon bond-forming method. There is no scientific literature to support the natural occurrence of this compound. Therefore, it is classified as a synthetic compound. However, its principal precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde), is a well-known natural product, lending a bio-based origin to this synthetic molecule.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Henry condensation reaction , also known as the nitroaldol reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a nitroalkane. In this specific case, vanillin reacts with nitroethane in the presence of a basic catalyst.
The reaction proceeds via the deprotonation of nitroethane by a base to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of vanillin. The resulting β-nitro alkoxide is subsequently protonated to yield a β-nitro alcohol intermediate, which can then undergo dehydration to form the final product, this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 165 °C |
| Boiling Point | 347 °C at 760 mmHg |
| pKa | 8.09 ± 0.18 (Predicted) |
| LogP | 2.17140 |
| Density | 1.308 g/cm³ |
Experimental Protocol: Synthesis via Henry Condensation
This protocol is based on established laboratory procedures for the Henry condensation of vanillin and nitroethane.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Nitroethane
-
Anhydrous ammonium acetate (catalyst)
-
Glacial acetic acid (solvent)
-
Ice
-
Cold water
-
Methanol (for recrystallization, optional)
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave reactor
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum flask
-
Spatula
-
Graduated cylinders
Procedure:
-
Reaction Setup: In a clean, dry flask, combine vanillin and nitroethane.
-
Catalyst and Solvent Addition: Add anhydrous ammonium acetate to the mixture. The color of the mixture should intensify. Subsequently, add glacial acetic acid to serve as the solvent. Stir the mixture until most of the solids have dissolved.
-
Heating: The reaction can be carried out by either conventional heating (reflux) or microwave irradiation. For microwave-assisted synthesis, heat the mixture in short bursts at a low power (e.g., 100 Watts) to maintain a gentle reflux without vigorous boiling. The total microwave exposure time is typically around 7 minutes over a 30-minute period. The solution will turn a deep orange or red color.
-
Precipitation: After the reaction is complete, allow the mixture to cool slightly. Prepare a beaker with crushed ice. Pour the warm reaction mixture onto the ice with stirring.
-
Crystallization: The oily product should rapidly crystallize into a yellow precipitate upon contact with the ice-water mixture. If crystallization is slow, scratching the inside of the beaker with a glass rod can induce it.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the crystals with cold water to remove any residual acetic acid and catalyst.
-
Drying: Allow the product to air-dry on the filter paper or in a desiccator.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield a purer crystalline solid.
Expected Yield: The yield of this reaction is typically in the range of 50-65%.
Natural Sources of the Precursor: Vanillin
While this compound is synthetic, its key building block, vanillin, has both natural and synthetic origins.
Natural Vanillin
Natural vanillin is most famously extracted from the cured seed pods of the vanilla orchid, primarily Vanilla planifolia.[1] The intricate and labor-intensive cultivation and curing process makes natural vanilla extract a highly prized and expensive flavoring agent.[2] The vanillin content in cured vanilla beans is typically around 2% by weight.[3]
The extraction of natural vanillin involves crushing the cured vanilla beans and extracting them with a solvent, most commonly an ethanol-water mixture.[3] More advanced techniques like supercritical fluid extraction using carbon dioxide are also employed to produce high-quality extracts.[3]
Synthetic Vanillin
Due to the high demand and cost of natural vanillin, various synthetic production methods have been developed. A significant portion of commercially available vanillin is synthesized from lignin, a complex polymer found in wood and a byproduct of the paper industry.[1][4] Another major synthetic route utilizes guaiacol, a petrochemical derivative, as the starting material.[1][4]
Logical Relationship Diagram
The following diagram illustrates the relationship between the natural precursor, the synthetic pathway, and the final product.
Caption: Synthetic pathway of this compound from a natural precursor.
Conclusion
This compound is a valuable synthetic compound that is not found in nature. Its straightforward synthesis via the Henry condensation of vanillin and nitroethane makes it readily accessible for various research and development applications. The natural origin of its precursor, vanillin, provides an important link to renewable feedstocks. This guide has provided the essential technical information regarding its synthesis, properties, and the context of its nature-derived starting material, which will be of benefit to researchers in the fields of organic synthesis and drug discovery.
References
An In-Depth Technical Guide to the Structural Analogues and Derivatives of 2-Methoxy-4-(2-nitrovinyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogues and derivatives of 2-Methoxy-4-(2-nitrovinyl)phenol, a versatile scaffold with significant potential in medicinal chemistry. This document details the synthesis, biological activities, and mechanisms of action of various derivatives, presenting key data in a structured format to facilitate research and development in this area.
Core Structure and Chemical Properties
This compound, also known as trans-4-Hydroxy-3-methoxy-beta-nitrostyrene, is a derivative of vanillin. Its chemical structure features a guaiacol (2-methoxyphenol) ring substituted with a 2-nitrovinyl group at the 4-position. This arrangement of functional groups provides a rich platform for synthetic modification and imparts a range of biological activities.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol [1] |
| Appearance | Powder[1] |
| Purity | Typically ≥98%[1] |
| Synonyms | trans-4-Hydroxy-3-methoxy-beta-nitrostyrene, 2-Hydroxy-5-[(E)-2-nitroethenyl]anisole[1] |
The nitrovinyl group is a key feature, acting as a Michael acceptor and being susceptible to reduction, which opens up pathways to a variety of amine analogues.
Synthetic Pathways and Key Derivatives
The parent compound and its derivatives can be synthesized through several key reactions, primarily starting from vanillin.
Synthesis of this compound
A common and straightforward method for synthesizing the core compound is the Henry reaction, which involves the condensation of vanillin with nitromethane.
Experimental Protocol: Synthesis of this compound
-
Materials: Vanillin, nitromethane, methanol, n-butylamine, 0.1 M HCl, distilled water.
-
Procedure:
-
Dissolve 10 g of vanillin in a minimal amount of methanol (approximately 10 mL) in a suitable reaction vessel.
-
Add 3.4 mL of nitromethane to the solution and swirl to mix.
-
Add 0.50 g of n-butylamine as a catalyst. The solution will typically turn from yellow to red.
-
Cap the vessel and allow the reaction to proceed at room temperature for 1-2 hours, during which the solution may solidify.
-
Break up the solid mass, add a small amount of methanol (e.g., 5 mL), and collect the solid by vacuum filtration.
-
Wash the solid with approximately 100 mL of 0.1 M HCl, which will cause a color change to bright yellow.
-
Recrystallize the crude product from hot methanol.
-
Wash the purified crystals with cold 0.1 M HCl, followed by cold distilled water.
-
Air-dry the final product.
-
Major Classes of Derivatives
The this compound scaffold can be modified to produce several classes of derivatives with diverse biological activities.
Logical Workflow for Derivative Synthesis and Screening
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
The chemoselective reduction of the nitro group to a primary amine is a key transformation that yields 2-amino-1-(4-hydroxy-3-methoxyphenyl)ethane and its derivatives. This opens pathways to catecholamine-like structures and other neuroactive compounds.
Common Reducing Agents for Nitroalkenes:
| Reagent System | Typical Conditions | Selectivity Notes |
| H₂ / Palladium on Carbon (Pd/C) | H₂ gas, solvent (e.g., Ethanol, Ethyl Acetate) | Highly efficient, but may also reduce other functionalities like alkenes if not controlled. |
| Iron (Fe) or Tin(II) chloride (SnCl₂) | Acidic media | Milder conditions, advantageous when other sensitive functional groups are present. |
| Lithium aluminum hydride (LiAlH₄) | A potent reagent for reducing nitroalkenes to amines. |
Schiff bases are formed by the condensation of the aldehyde group of vanillin (or a related aldehyde) with primary amines. These derivatives have shown significant potential as antimicrobial and anticancer agents.
Experimental Protocol: General Synthesis of Vanillin-derived Schiff Bases
-
Materials: Vanillin, substituted aniline (or other primary amine), ethanol, glacial acetic acid (optional catalyst).
-
Procedure:
-
Dissolve an equimolar amount of vanillin and the desired primary amine in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst (if needed).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product often precipitates and can be collected by filtration.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
Chalcones are synthesized via the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde. Vanillin and its derivatives are common starting materials for the benzaldehyde component. Chalcones are a well-known class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]
Experimental Protocol: General Claisen-Schmidt Condensation for Chalcone Synthesis
-
Materials: Substituted acetophenone, vanillin (or substituted benzaldehyde), ethanol, aqueous sodium hydroxide (or other base).
-
Procedure:
-
Dissolve the acetophenone and benzaldehyde derivatives in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of a strong base (e.g., 40% NaOH) with stirring.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by filtration and wash with water.
-
Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.
-
Biological Activities and Quantitative Data
Derivatives of this compound exhibit a wide range of biological activities. The following tables summarize some of the reported quantitative data for different classes of analogues.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of nitrostyrene and chalcone derivatives.
Table 1: Anticancer Activity (IC₅₀ values in µM) of Selected Derivatives
| Compound Class | Derivative | Cell Line | IC₅₀ (µM) | Reference |
| β-Nitrostyrene | 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene | HCT116 (Colon) | ~5.2 (1.15 µg/mL) | [5] |
| 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene | SW480 (Colon) | ~7.1 (1.57 µg/mL) | [5] | |
| 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene | SW620 (Colon) | ~6.8 (1.51 µg/mL) | [5] | |
| Schiff Base | 4-(4-hydroxy-3-methoxybenzylideneamino)naphthalene-1,2-dione | Hep-G2 (Liver) | 5.91 - 9.98 | [6] |
| 4-(4-hydroxy-3-methoxybenzylideneamino)naphthalene-1,2-dione | MG-63 (Bone) | 5.91 - 9.98 | [6] | |
| 4-(4-hydroxy-3-methoxybenzylideneamino)naphthalene-1,2-dione | MCF-7 (Breast) | 5.91 - 9.98 | [6] | |
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | T47D (Breast) | 353.038 µg/mL | [1][7] | |
| Chalcone | (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D (Breast) | 5.28 µg/mL | [3] |
Antimicrobial Activity
Chalcone and Schiff base derivatives have demonstrated notable activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity (MIC values in µg/mL) of Selected Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chalcone | Polyoxygenated Chalcone 11 | S. aureus | 50 | [8] |
| Polyoxygenated Chalcone 11 | MRSA | 50 | [8] | |
| Polyoxygenated Chalcone 18 | S. aureus | 70 | [8] | |
| Polyoxygenated Chalcone 18 | MRSA | 90 | [8] |
Anti-inflammatory and Antioxidant Activities
The vinylphenol analogue, 2-methoxy-4-vinylphenol (2M4VP), has been particularly studied for its anti-inflammatory and antioxidant properties.
Table 3: Anti-inflammatory and Antioxidant Activity of 2-Methoxy-4-vinylphenol (2M4VP)
| Activity | Assay | Key Findings | Reference |
| Anti-inflammatory | NO and PGE₂ production in LPS-stimulated RAW264.7 cells | Dose-dependent inhibition | [7] |
| Antioxidant | DPPH radical scavenging | Potent activity | |
| Antioxidant | ABTS radical scavenging | Potent activity |
Mechanisms of Action and Signaling Pathways
The biological effects of these compounds are mediated through various cellular signaling pathways.
Anticancer Mechanisms
The anticancer activity of β-nitrostyrene derivatives is often associated with the induction of oxidative stress and subsequent DNA damage and apoptosis.
Caption: Proposed anticancer mechanism of a β-nitrostyrene derivative involving ROS-mediated pathways.[9][10][11][12]
Anti-inflammatory Mechanisms
The anti-inflammatory effects of 2-methoxy-4-vinylphenol (2M4VP) have been linked to the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response. 2M4VP has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).[7] More recent studies also point to the involvement of the Nrf2/HO-1 pathway.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Vanillin derivative Schiff's bases from threonine, and valine: Structural study and multiscale computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, in vitro anticancer activity, and docking of Schiff bases of 4-amino-1,2-naphthoquinone | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. repository.uin-malang.ac.id [repository.uin-malang.ac.id]
- 8. scielo.br [scielo.br]
- 9. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 12. The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways | PLOS One [journals.plos.org]
InChIKey and CAS number for 2-Methoxy-4-(2-nitrovinyl)phenol.
Technical Guide: 2-Methoxy-4-(2-nitrovinyl)phenol
For the attention of: Researchers, scientists, and drug development professionals.
As a structurally related compound with extensive published research, this guide will subsequently focus on 2-Methoxy-4-vinylphenol (2M4VP) to illustrate the depth of technical information and data visualization requested. This information is provided as a point of reference and for its potential relevance in similar research areas.
Chemical Identification of this compound
A summary of the key chemical identifiers for this compound is provided below.
| Identifier | Value |
| CAS Number | 6178-42-3[1][2][3][4] |
| InChIKey | XVXCSPJSXIUNQJ-SNAWJCMRSA-N[5] |
| Molecular Formula | C9H9NO4[1][2][3][5] |
| Molecular Weight | 195.17 g/mol [1][2][6] |
| Synonyms | trans-4-Hydroxy-3-methoxy-beta-nitrostyrene, 2-Hydroxy-5-[(E)-2-nitroethenyl]anisole[6] |
Biological Activity and Experimental Data of this compound
Despite a thorough search, no significant quantitative data on the biological activity, detailed experimental protocols, or established signaling pathways for this compound were found. The compound is listed as an experimental molecule, with one source suggesting it may inhibit glycosidases and alkaloids, though no supporting data was identified.[2]
Reference Compound: In-depth Technical Guide on 2-Methoxy-4-vinylphenol (2M4VP)
The following sections provide a detailed overview of the anti-inflammatory properties of the structurally related compound, 2-Methoxy-4-vinylphenol (CAS Number: 7786-61-0, InChIKey: YOMSJEATGXXYPX-UHFFFAOYSA-N).[7]
Overview of Anti-Inflammatory Activity
2-Methoxy-4-vinylphenol (2M4VP) is a natural compound that has demonstrated significant anti-inflammatory effects.[8][9] Research indicates that its mechanism of action involves the modulation of key inflammatory pathways, including NF-κB, MAPK, and the Nrf2/ARE signaling cascade.[8][10]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory effects of 2M4VP have been quantified in various studies. The tables below summarize key findings from research on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Table 1: Effect of 2M4VP on Pro-inflammatory Mediators
| Concentration | Inhibition of Nitric Oxide (NO) Production | Inhibition of Prostaglandin E2 (PGE2) Production |
| 0 - 40 µM | Dose-dependent inhibition | Dose-dependent inhibition |
| Reference | [10] | [10] |
Table 2: Effect of 2M4VP on Pro-inflammatory Enzyme Expression
| Concentration | Inhibition of iNOS Protein Expression | Inhibition of COX-2 Protein Expression |
| 0 - 40 µM | Inhibited over-expression | Inhibited over-expression |
| Reference | [11] | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on 2M4VP.
5.1 Cell Culture and Treatment
RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells were pre-treated with various concentrations of 2M4VP for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
5.2 Nitric Oxide (NO) Production Assay (Griess Method)
-
Principle: This colorimetric assay quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.[8]
-
5.3 Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, NF-κB, and MAPKs.
-
Protocol:
-
Lyse the treated cells in a radioimmunoprecipitation assay (RIPA) buffer to extract total protein.
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.[10]
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 2M4VP in its anti-inflammatory response.
Figure 1: Inhibition of NF-κB and MAPK Pathways by 2M4VP.
References
- 1. scbt.com [scbt.com]
- 2. 1-(4-Hydroxy-3-methoxyphenyl)-2-nitroethene | 6178-42-3 | FH67441 [biosynth.com]
- 3. 6178-42-3|this compound|BLD Pharm [bldpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. PubChemLite - 2-methoxy-4-[(e)-2-nitrovinyl]phenol (C9H9NO4) [pubchemlite.lcsb.uni.lu]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 2-Methoxy-4-vinylphenol [webbook.nist.gov]
- 8. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Predicted ADMET Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-(2-nitrovinyl)phenol, a compound of interest in various research domains, necessitates a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile for any potential therapeutic application. In the absence of extensive experimental data, in silico predictive models offer a valuable preliminary assessment to guide further investigation and development. This technical guide provides a comprehensive overview of the predicted ADMET properties of this compound, utilizing well-established computational tools. The data presented herein is intended to serve as a foundational resource for researchers and drug development professionals, facilitating informed decision-making in the early stages of the drug discovery pipeline.
Physicochemical Properties and Drug-Likeness
The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. The predicted properties for this compound, along with its adherence to established drug-likeness rules, are summarized below. These predictions were generated using the SwissADME web tool.
| Property | Predicted Value | Interpretation |
| Molecular Formula | C9H9NO4 | - |
| Molecular Weight | 195.17 g/mol | Fulfills Lipinski's rule (<500) |
| LogP (Consensus) | 1.85 | Optimal lipophilicity for oral absorption |
| Water Solubility | Soluble | Favorable for dissolution in the GI tract |
| Topological Polar Surface Area (TPSA) | 85.06 Ų | Good potential for cell membrane permeability |
| Number of Rotatable Bonds | 4 | Indicates moderate conformational flexibility |
| Drug-Likeness Rules | ||
| Lipinski's Rule | Yes (0 violations) | High likelihood of being an orally active drug |
| Ghose Filter | Yes (0 violations) | Conforms to properties common in known drugs |
| Veber's Rule | Yes | Good oral bioavailability predicted |
| Egan's Rule | Yes | Good intestinal absorption predicted |
| Muegge's Rule | Yes (0 violations) | Conforms to pharmacophore features of known drugs |
Predicted Pharmacokinetic Properties
The journey of a drug through the body is a complex process. The following tables outline the predicted absorption, distribution, metabolism, and excretion properties of this compound, based on predictions from SwissADME and pkCSM.
Absorption
| Parameter | Predicted Value | Interpretation |
| Gastrointestinal (GI) Absorption | High | Readily absorbed from the gastrointestinal tract |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells |
Distribution
| Parameter | Predicted Value | Interpretation |
| Volume of Distribution (VDss) | -0.369 log(L/kg) | Tends to be confined to the bloodstream |
| Fraction Unbound | 0.433 | Moderate binding to plasma proteins expected |
Metabolism
| Cytochrome P450 (CYP) Isoform | Prediction | Interpretation |
| CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of CYP1A2 substrates |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C19 substrates |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates |
| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of CYP2D6 substrates |
| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of CYP3A4 substrates |
Excretion
| Parameter | Predicted Value | Interpretation |
| Total Clearance | 0.511 log(ml/min/kg) | Moderate rate of elimination from the body is predicted |
| Renal OCT2 Substrate | No | Not likely to be actively secreted by renal transporters |
Predicted Toxicological Profile
Early assessment of potential toxicity is paramount in drug development. The predicted toxicity profile for this compound, generated using the ProTox-II web server, is detailed below.
| Toxicity Endpoint | Prediction | Predicted LD50 (mg/kg) | Confidence Score |
| Oral Toxicity | Class 4 (Harmful if swallowed) | 500 | 0.65 |
| Hepatotoxicity | Inactive | - | 0.72 |
| Carcinogenicity | Inactive | - | 0.58 |
| Mutagenicity | Active | - | 0.69 |
| Immunotoxicity | Inactive | - | 0.81 |
Methodologies for in Silico ADMET Prediction
The predicted data presented in this guide were generated using publicly accessible and well-validated in silico tools. A brief description of the methodologies employed by each tool is provided below.
SwissADME: This web-based platform utilizes a combination of predictive models based on quantitative structure-activity relationships (QSAR), machine learning algorithms, and knowledge-based approaches. For physicochemical properties, it employs established algorithms and consensus predictions from multiple models. Pharmacokinetic predictions are based on models trained on large datasets of experimentally determined ADME properties. Drug-likeness is assessed by comparing the compound's properties against the established rules of Lipinski, Ghose, Veber, Egan, and Muegge.
pkCSM: This tool uses a graph-based signature approach to predict a wide range of pharmacokinetic and toxicity properties. The chemical structure is represented as a graph, and molecular descriptors are calculated based on this representation. These descriptors are then used as input for machine learning models (support vector machines and gradient boosting) that have been trained on curated datasets of experimental ADMET data.
ProTox-II: This web server focuses on the prediction of various toxicity endpoints. It integrates several computational methods, including the analysis of toxic fragments, similarity to known toxic compounds, and machine learning models. The prediction of oral toxicity is based on a 2D fragment-based method and similarity to compounds with known LD50 values. Other toxicity endpoints like hepatotoxicity, carcinogenicity, and mutagenicity are predicted using classification models built on large datasets of toxicological data.
ADMET Assessment Workflow
The following diagram illustrates the logical workflow for the in silico ADMET assessment of a drug candidate like this compound.
Caption: In silico ADMET assessment workflow.
Conclusion
The in silico analysis of this compound suggests a promising ADMET profile for an orally administered drug candidate. It is predicted to have good oral absorption and moderate clearance. However, potential concerns regarding its inhibition of CYP2C9 and CYP2C19, as well as a positive prediction for mutagenicity, warrant further experimental investigation. The data and methodologies presented in this technical guide provide a solid foundation for researchers to design and prioritize future preclinical studies, ultimately contributing to a more efficient and informed drug development process. It is imperative to emphasize that these in silico predictions are not a substitute for experimental validation but rather a valuable tool to guide and streamline the research and development trajectory.
Methodological & Application
Application Notes and Protocols for 2-Methoxy-4-(2-nitrovinyl)phenol-Based Chromogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of glycosidic derivatives of 2-Methoxy-4-(2-nitrovinyl)phenol as chromogenic substrates in enzymatic assays. The core principle of this assay system lies in the enzymatic cleavage of a colorless glycoside substrate, releasing the yellow-colored chromophore, this compound, under alkaline conditions. The intensity of the resulting color is directly proportional to the enzyme activity and can be quantified spectrophotometrically.
This method is particularly useful for the sensitive detection and quantification of glycosidase activity, such as β-glucosidase and β-galactosidase, which are relevant in various fields of research and drug development.
Principle of the Assay
The enzymatic assay is based on the hydrolysis of a specific glycosidic linkage in a non-chromogenic substrate. The substrate consists of a sugar moiety (e.g., glucose or galactose) linked to the chromogenic compound this compound. In the presence of the corresponding glycosidase, the glycosidic bond is cleaved, liberating the free this compound. Upon the addition of a stop solution with an alkaline pH, the liberated phenol is ionized, resulting in a distinct yellow color that can be measured by absorbance.
Figure 1: General workflow of the chromogenic assay.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Km and Vmax for glycosidases.
-
Enzyme Inhibition Studies: Screening for and characterization of inhibitors of glycosidases, which is crucial in drug discovery for various diseases.
-
High-Throughput Screening (HTS): The simplicity and reliability of this colorimetric assay make it suitable for HTS of large compound libraries for potential enzyme modulators.
-
Quality Control: Monitoring the activity of enzyme preparations and formulations.
-
Microbiology: Detection and quantification of microbial glycosidase activity.
Required Materials
-
2-Methoxy-4-(2-nitrovinyl)phenyl-β-D-glucopyranoside (for β-glucosidase assay)
-
2-Methoxy-4-(2-nitrovinyl)phenyl-β-D-galactopyranoside (for β-galactosidase assay)
-
Enzyme sample (e.g., purified enzyme, cell lysate, or culture supernatant)
-
Assay Buffer (e.g., 50 mM Sodium Acetate Buffer, pH 5.0 for β-glucosidase; 100 mM Sodium Phosphate Buffer, pH 7.3 for β-galactosidase)
-
Stop Solution (e.g., 0.4 M Glycine-NaOH buffer, pH 10.8 or 1 M Sodium Carbonate)
-
Microplate reader or spectrophotometer capable of reading absorbance at the appropriate wavelength.
-
96-well microplates or cuvettes.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Data Presentation
Table 1: Properties of the Chromogenic Substrate System
| Parameter | Value | Reference |
| Chromophore | This compound | |
| Color of Product | Yellow | |
| Optimal pH for Color Development | > 9.5 | [1] |
| Wavelength of Max. Absorbance (λmax) | ~515 nm | [1] |
| Molar Extinction Coefficient (ε) | ~42,500 M-1cm-1 | [1] |
Note: The exact λmax and ε may vary slightly depending on the specific buffer and pH used. It is recommended to determine these values under your experimental conditions.
Experimental Protocols
Protocol 1: β-Glucosidase Activity Assay
This protocol is designed for the quantification of β-glucosidase activity in a 96-well plate format.
1. Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 5.0.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of 2-Methoxy-4-(2-nitrovinyl)phenyl-β-D-glucopyranoside in the Assay Buffer. Protect from light and prepare fresh.
-
Stop Solution: Prepare a 0.4 M Glycine-NaOH buffer and adjust the pH to 10.8.
-
Enzyme Solution: Dilute the enzyme sample to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.
2. Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 25 µL of the appropriately diluted enzyme solution to the sample wells. For the blank, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C or 50°C) for 5 minutes.
-
Initiate the reaction by adding 25 µL of the 10 mM substrate stock solution to all wells.
-
Incubate the plate at the chosen temperature for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the absorbance reading is within the linear range of the instrument.
-
Stop the reaction by adding 100 µL of the Stop Solution to each well.
-
Measure the absorbance at 515 nm using a microplate reader.
3. Calculation of Enzyme Activity:
The activity of the enzyme can be calculated using the Beer-Lambert law:
Activity (U/mL) = (ΔA × Vtotal) / (ε × t × Venzyme × l)
Where:
-
ΔA = Absorbance of the sample - Absorbance of the blank
-
Vtotal = Total volume of the assay (in mL)
-
ε = Molar extinction coefficient of this compound (~42,500 M-1cm-1)
-
t = Incubation time (in minutes)
-
Venzyme = Volume of the enzyme solution added (in mL)
-
l = Path length of the cuvette or well (in cm)
One unit (U) of β-glucosidase activity is defined as the amount of enzyme that liberates 1 µmole of this compound per minute under the specified assay conditions.
Figure 2: Workflow for the β-glucosidase assay.
Protocol 2: β-Galactosidase Activity Assay
This protocol is adapted for the quantification of β-galactosidase activity.
1. Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM Sodium Phosphate buffer and adjust the pH to 7.3.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of 2-Methoxy-4-(2-nitrovinyl)phenyl-β-D-galactopyranoside in the Assay Buffer. Protect from light and prepare fresh.
-
Stop Solution: Prepare a 1 M Sodium Carbonate solution.
-
Enzyme Solution: Dilute the enzyme sample to the desired concentration in ice-cold Assay Buffer.
2. Assay Procedure:
-
Add 100 µL of Assay Buffer to each well of a 96-well plate.
-
Add 50 µL of the appropriately diluted enzyme solution to the sample wells. For the blank, add 50 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 10 mM substrate stock solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding 50 µL of 1 M Sodium Carbonate to each well.
-
Measure the absorbance at 515 nm using a microplate reader.
3. Calculation of Enzyme Activity:
The enzyme activity is calculated using the same formula as in Protocol 1, substituting the appropriate volumes for the β-galactosidase assay.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | Substrate instability and spontaneous hydrolysis. | Prepare substrate solution fresh before each use and protect from light. Run a substrate-only blank to assess the rate of spontaneous hydrolysis. |
| Contaminated reagents. | Use high-purity water and reagents. Filter-sterilize buffers if necessary. | |
| Low or no signal | Inactive enzyme. | Use a fresh enzyme preparation. Ensure proper storage conditions for the enzyme. Include a positive control with known activity. |
| Incorrect assay conditions (pH, temperature). | Optimize the pH and temperature for the specific enzyme being tested. | |
| Presence of inhibitors in the sample. | Desalt or purify the enzyme sample. Test for inhibition by spiking the sample with a known amount of active enzyme. | |
| Absorbance out of linear range | Enzyme concentration is too high. | Dilute the enzyme sample further. |
| Incubation time is too long. | Reduce the incubation time. | |
| Poor reproducibility | Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature fluctuations. | Ensure uniform temperature across the microplate during incubation. |
Conclusion
The use of this compound-based glycosidic substrates provides a sensitive, convenient, and reliable method for the quantification of glycosidase activity. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers in various scientific disciplines. For optimal results, it is recommended to empirically determine the ideal assay conditions for the specific enzyme and experimental setup.
References
Application Notes: Protocol for β-glucosidase Assay using 2-Methoxy-4-(2-nitrovinyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-glucosidases are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various carbohydrates and glycosides. These enzymes are ubiquitous in nature and play critical roles in numerous biological processes, including cellulose degradation, activation of phytohormones in plants, and the metabolism of glycolipids in animals.[1] Deficiencies in β-glucosidase activity in humans are linked to serious metabolic disorders such as Gaucher's disease.[2] Consequently, the accurate and efficient measurement of β-glucosidase activity is crucial for basic research, disease diagnostics, and the development of therapeutic agents.
This document provides a detailed protocol for a chromogenic assay to determine β-glucosidase activity using the substrate 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside.[3][4] Upon enzymatic cleavage by β-glucosidase, this substrate releases 2-methoxy-4-(2-nitrovinyl)phenol, a yellow-colored compound that can be quantified spectrophotometrically. The rate of color development is directly proportional to the β-glucosidase activity in the sample.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the colorless substrate, 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside, by β-glucosidase. The reaction produces glucose and this compound. The released this compound is a chromophore that absorbs light maximally at a specific wavelength under alkaline conditions, leading to a measurable color change. The intensity of the color, measured over time, allows for the calculation of the enzyme's activity.
Materials and Reagents
-
Substrate: 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside (Molecular Weight: 357.31 g/mol )[4]
-
Enzyme: Purified β-glucosidase or biological sample containing the enzyme.
-
Assay Buffer: 50 mM Phosphate Buffer (pH 7.0) or another suitable buffer for the specific enzyme.
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃) solution.
-
Microplate Reader: Capable of measuring absorbance at the optimal wavelength for the product.
-
96-well microplates: Clear, flat-bottom.
-
Incubator: Set to the optimal temperature for the enzyme (e.g., 37°C or 50°C).
-
Pipettes and tips.
Experimental Protocols
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve 3.57 mg of 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside in 1 mL of Assay Buffer. Gentle warming and vortexing may be required to fully dissolve the substrate. Store at -20°C in aliquots, protected from light.
-
Assay Buffer (50 mM, pH 7.0): Prepare a standard phosphate buffer. The optimal pH may vary depending on the source of the β-glucosidase and should be optimized accordingly.
-
Stop Solution (1 M Na₂CO₃): Dissolve 10.6 g of sodium carbonate in 100 mL of deionized water.
Standard Curve of this compound (Optional but Recommended)
To accurately quantify the amount of product formed, it is recommended to generate a standard curve using the pure chromophore, this compound.
-
Prepare a stock solution of this compound in the Assay Buffer.
-
Create a series of dilutions ranging from 0 to 100 µM.
-
Add the Stop Solution to each dilution to mimic the final assay conditions.
-
Measure the absorbance at the determined optimal wavelength.
-
Plot absorbance versus concentration to generate the standard curve and determine the molar extinction coefficient (ε).
Enzyme Assay Protocol
This protocol is adapted from established methods for similar chromogenic substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG).[5][6]
-
Prepare the Reaction Mixture: In a 96-well microplate, prepare the following reaction mixture for each sample, blank, and control.
-
Sample Wells:
-
50 µL of Assay Buffer
-
20 µL of Enzyme solution (or biological sample)
-
-
Blank Well (Substrate Blank):
-
70 µL of Assay Buffer
-
-
Negative Control Well (No Enzyme):
-
50 µL of Assay Buffer
-
20 µL of heat-inactivated enzyme or buffer instead of enzyme.
-
-
-
Pre-incubation: Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5 minutes to allow the reaction components to reach thermal equilibrium.
-
Initiate the Reaction: Add 30 µL of the 10 mM Substrate Stock Solution to all wells to start the reaction. The final substrate concentration will be 3 mM. Mix gently by pipetting.
-
Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 10, 20, or 30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the Reaction: Add 100 µL of 1 M Na₂CO₃ Stop Solution to each well to terminate the enzymatic reaction and develop the color of the product. The alkaline pH enhances the chromogenicity of the released phenol.[7]
-
Measure Absorbance: Read the absorbance of each well at the optimal wavelength for this compound. Based on similar compounds, this is expected to be in the range of 400-520 nm. The exact wavelength should be determined experimentally by performing a spectral scan of the product in the final assay buffer with the stop solution.
Calculation of β-glucosidase Activity
The activity of β-glucosidase is typically expressed in Units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified assay conditions.
The activity can be calculated using the following formula:
Activity (U/mL) = (ΔAbs × V_total) / (ε × t × V_enzyme × d)
Where:
-
ΔAbs: Change in absorbance (Absorbance of sample - Absorbance of blank).
-
V_total: Total volume of the assay reaction in mL (e.g., 0.2 mL).
-
ε: Molar extinction coefficient of this compound in M⁻¹cm⁻¹. This needs to be determined experimentally if not available in the literature.
-
t: Incubation time in minutes.
-
V_enzyme: Volume of the enzyme solution added in mL (e.g., 0.02 mL).
-
d: Path length of the light beam in the microplate well in cm (usually determined for the specific plate and volume).
Data Presentation
The following table provides representative kinetic parameters for β-glucosidase from different sources using various chromogenic substrates. This data can be used as a reference for expected values.
| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg) | K_cat (s⁻¹) | Reference |
| Trichoderma reesei | p-Nitrophenyl-β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 | - | [8] |
| Melanocarpus sp. | p-Nitrophenyl-β-D-glucopyranoside | 3.3 | 43.68 | 4 x 10³ min⁻¹ | [6] |
| Rhynchophorus palmarum | p-Nitrophenyl-β-D-glucopyranoside | - | - | 240.48 mM⁻¹s⁻¹ (K_cat/K_m) | [9] |
| Thermofilum sp. | p-Nitrophenyl-β-D-glucopyranoside | 0.617 | 139.2 | 136.05 | [10] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating a key biological pathway involving β-glucosidase and the general workflow of the described assay.
Caption: Role of β-glucosidase in Gaucher's Disease.
Caption: Experimental workflow for the β-glucosidase assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage conditions. |
| Incorrect buffer pH | Optimize the pH of the assay buffer for your specific enzyme. | |
| Inhibitors in the sample | Dialyze or purify the sample to remove potential inhibitors. | |
| High background | Substrate instability | Prepare fresh substrate solution. Store protected from light. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Non-linear reaction rate | Substrate depletion | Reduce the incubation time or use a lower enzyme concentration. |
| Enzyme denaturation | Ensure the incubation temperature is not too high for the enzyme's stability. |
Conclusion
The protocol described provides a robust and sensitive method for the determination of β-glucosidase activity using the chromogenic substrate 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside. This assay is suitable for a wide range of applications, from fundamental enzyme characterization to high-throughput screening of potential inhibitors or activators in drug discovery programs. Proper optimization of assay conditions, particularly pH, temperature, and incubation time, is essential for obtaining accurate and reproducible results.
References
- 1. 3-Methoxy-4-(2-nitrovinyl)phenyl glycosides as potential chromogenic substrates for the assay of glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microbenotes.com [microbenotes.com]
- 4. scbt.com [scbt.com]
- 5. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 6. The Role and Applications of β-Glucosidases in Biomass Degradation and Bioconversion | Semantic Scholar [semanticscholar.org]
- 7. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Studies of β-Glucosidases of Cytophaga hutchinsonii and Their Effects on Cellulose Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathophysiology | Know Gaucher Disease [knowgaucherdisease.com]
- 10. Structural and Catalytic Characterization of TsBGL, a β-Glucosidase From Thermofilum sp. ex4484_79 - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Methoxy-4-(2-nitrovinyl)phenol Derivatives in Enzyme Kinetics: A Focus on β-Glucosidase Activity
Introduction
While direct applications of 2-Methoxy-4-(2-nitrovinyl)phenol as an enzyme inhibitor in kinetic studies are not extensively documented in publicly available scientific literature, a key derivative, 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside , serves as a valuable tool in enzyme kinetics as a chromogenic substrate for the enzyme β-glucosidase (EC 3.2.1.21).[1] This application note provides a detailed overview of its use in the kinetic analysis of β-glucosidase, complete with experimental protocols and data presentation guidelines for researchers, scientists, and drug development professionals.
β-Glucosidases are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in glucose derivatives, playing a crucial role in the breakdown of cellulose and other complex carbohydrates.[2][3] The use of chromogenic substrates like 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside allows for a simple and direct spectrophotometric measurement of enzyme activity.[1]
Principle of the Chromogenic Assay
The kinetic assay is based on the enzymatic hydrolysis of the glycosidic bond in 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside by β-glucosidase. This reaction releases glucose and the chromophore this compound. The released phenolate ion exhibits a distinct color, allowing for the continuous monitoring of the reaction progress by measuring the change in absorbance at a specific wavelength. The rate of color formation is directly proportional to the β-glucosidase activity.
Data Presentation
Quantitative data from enzyme kinetic studies using this substrate should be organized to determine key enzymatic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max).
Table 1: Hypothetical Kinetic Parameters for β-Glucosidase with 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside
| Parameter | Value | Unit | Description |
| K_m | 0.5 | mM | Michaelis constant, representing the substrate concentration at which the reaction rate is half of V_max. A lower K_m indicates a higher affinity of the enzyme for the substrate. |
| V_max | 100 | µmol/min/mg | Maximum initial velocity of the enzyme at saturating substrate concentrations. |
| k_cat | 50 | s⁻¹ | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |
| k_cat/K_m | 100 | M⁻¹s⁻¹ | Catalytic efficiency of the enzyme, reflecting both substrate binding and catalysis. |
Experimental Protocols
This section provides a detailed methodology for determining the kinetic parameters of β-glucosidase using 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside.
Materials and Reagents
-
Purified β-glucosidase enzyme
-
2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside (substrate)
-
Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Stop Solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer or microplate reader
-
96-well microplates (for high-throughput screening)
-
Incubator or water bath
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the assay buffer.
-
Prepare a stock solution of the purified β-glucosidase in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Enzyme Assay:
-
Set up a series of reactions in microcentrifuge tubes or a 96-well plate.
-
To each well/tube, add a fixed volume of the enzyme solution.
-
Pre-incubate the enzyme at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a range of substrate concentrations to the respective wells/tubes.
-
The final reaction volume should be kept constant.
-
Include a blank control for each substrate concentration containing the substrate and buffer but no enzyme, to account for any non-enzymatic hydrolysis.
-
-
Data Collection:
-
The reaction can be monitored in two ways:
-
Kinetic (Continuous) Assay: Measure the absorbance of the released this compound continuously over time at its maximum absorbance wavelength (λ_max). The λ_max for the released chromophore should be determined experimentally under the assay conditions.
-
End-point (Fixed-time) Assay: Incubate the reaction mixtures for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range. Stop the reaction by adding a stop solution (e.g., 1 M sodium carbonate), which also enhances the color of the phenolate ion. Measure the final absorbance.
-
-
-
Data Analysis:
-
Calculate the initial reaction velocities (v₀) from the linear portion of the absorbance vs. time plot. The velocity is typically expressed in µmol of product formed per minute per mg of enzyme. This requires the molar extinction coefficient of the released chromophore at the specific pH of the assay.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the kinetic parameters K_m and V_max. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
-
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic hydrolysis of the chromogenic substrate.
Experimental Workflow for Kinetic Analysis
References
Application Notes and Protocols for the Laboratory Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxy-4-(2-nitrovinyl)phenol, also known as nitrovanillin or trans-4-hydroxy-3-methoxy-β-nitrostyrene, is a synthetic organic compound derived from vanillin. It serves as a versatile precursor in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its synthesis is primarily achieved through a Henry condensation reaction between vanillin and nitromethane. This document provides detailed protocols, quantitative data, and workflow diagrams for the laboratory-scale synthesis of this compound.
Reaction Scheme
The synthesis of this compound proceeds via the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with nitromethane. This reaction is a classic example of a nitroaldol or Henry reaction.
Figure 1: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported synthesis protocols.
| Catalyst/Method | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| n-Butylamine | Vanillin, Nitromethane | Methanol | 1-2 hours | 54-63 | 171-173 | [1] |
| Methylamine | Vanillin, Nitromethane | Ethanol | 2 days (stand at room temp.) | 90 | Not specified | [2] |
| Ammonium Acetate (Microwave) | Vanillin, Nitroethane | Glacial Acetic Acid | Not specified | Not specified | Not specified | [3] |
Note: The microwave-assisted method uses nitroethane instead of nitromethane, which would result in a different product, 2-Methoxy-4-(2-nitropropenyl)phenol. However, the principle of the Henry condensation is similar.
Experimental Protocols
This protocol describes a straightforward synthesis at ambient temperature.
Materials:
-
Vanillin (10 g)
-
Nitromethane (3.4 mL or 7.1 mL for 2 molar equivalents)
-
Methanol (~10 mL to dissolve vanillin, plus ~5 mL for workup)
-
n-Butylamine (0.50 g)
-
0.1 M Hydrochloric acid (~100 mL)
-
Distilled water
Equipment:
-
Glass jar with a cap
-
Scale
-
Magnetic stirrer (optional)
-
Büchner funnel and vacuum flask
-
Filter paper
-
Beakers
-
Recrystallization apparatus
Procedure:
-
In a glass jar, dissolve 10 g of vanillin in approximately 10 mL of methanol by swirling.
-
Add 3.4 mL (or 7.1 mL for a higher yield) of nitromethane to the solution.
-
Add 0.50 g of n-butylamine to the mixture. The solution will turn yellow and then quickly to red.
-
Cap the jar and swirl to ensure thorough mixing.
-
Let the mixture stand at room temperature for 1-2 hours, during which it will solidify into a red mass.
-
Break up the solid mass and add 5 mL of methanol.
-
Vacuum filter the solid using a Büchner funnel.
-
Wash the solid on the filter with approximately 100 mL of 0.1 M HCl, which will cause the color to change from red to bright yellow.
-
Recrystallize the crude product from hot methanol (~150 mL). Dissolve the solid in near-boiling methanol, allow it to cool to room temperature, and then place it in a freezer overnight.
-
Filter the resulting fibrous, cotton-like crystals by vacuum filtration.
-
Wash the crystals with cold 0.1 M HCl, followed by cold distilled water.
-
Air-dry the final product.
Expected Yield: 54-63%
This protocol outlines a high-yield synthesis method.
Materials:
-
Vanillin
-
Nitromethane
-
Ethanol
-
Methylamine
Procedure:
-
Dissolve vanillin and nitromethane in ethanol.
-
Add methylamine to the alcoholic solution of the reactants.
-
Allow the solution to stand at room temperature for two days.
-
The product will crystallize out of the solution.
-
Isolate the product by filtration.
Expected Yield: 90%
Visualizations
The synthesis proceeds through a base-catalyzed Henry condensation reaction. The base deprotonates nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of vanillin. The resulting nitroaldol intermediate subsequently undergoes dehydration to yield the final product.
Caption: Henry condensation mechanism for the synthesis.
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.
References
Application Note: HPLC Analysis of 2-Methoxy-4-(2-nitrovinyl)phenol
Abstract
This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 2-Methoxy-4-(2-nitrovinyl)phenol. Due to the limited availability of a specific validated method for this compound, the presented protocol is adapted from established methods for structurally similar compounds, such as capsaicinoids and other nitrophenols. This document provides a starting point for method development and validation for researchers, scientists, and drug development professionals working with this compound. The method utilizes a C18 column with a mobile phase of acetonitrile and water, with UV detection.
Introduction
This compound is a chemical intermediate with potential applications in the synthesis of various pharmaceutical and organic compounds. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and reaction kinetics. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds. This application note outlines a robust HPLC method that can be used for the routine analysis of this compound in various sample matrices. The methodology is based on protocols developed for related phenolic and nitro-substituted compounds.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A modular HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is recommended.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this separation.
-
Solvents: HPLC grade acetonitrile and ultrapure water are required.
-
Reagents: Phosphoric acid or acetic acid for mobile phase pH adjustment.
-
Standard: A certified reference standard of this compound.
Chromatographic Conditions
Based on methods for similar compounds, the following starting conditions are proposed:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm and 320 nm (for monitoring and peak purity) |
| Run Time | 15 minutes |
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
The sample preparation will depend on the matrix. For a solid sample:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in methanol.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute with the mobile phase if necessary to fall within the calibration range.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the method. These values are illustrative and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 5 - 7 minutes |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship between the analytical method parameters and the desired outcomes.
[AN-GC-NS001]
Abstract
This application note details a robust gas chromatography (GC) method for the qualitative and quantitative analysis of β-nitrostyrene and related compounds. The described protocol is suitable for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the separation and quantification of these analytes. The methodology utilizes a flame ionization detector (FID) for sensitive and linear detection. This document provides comprehensive experimental protocols, system parameters, and expected performance data.
Introduction
Nitrostyrene derivatives are important intermediates in organic synthesis, particularly in the pharmaceutical industry for the preparation of various bioactive molecules. Accurate and precise analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like nitrostyrenes due to its high resolution and sensitivity. This application note presents a validated GC-FID method adaptable for various nitrostyrene compounds.
Experimental Protocols
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).
-
GC Column: HP-5 (5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium (99.999% purity).
-
Gases for FID: Hydrogen and Air (high purity).
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Syringe: 10 µL GC syringe.
-
Software: Agilent ChemStation or equivalent chromatography data system.
Reagents and Standards
-
Solvent: Dichloromethane (HPLC grade) or Ethyl Acetate (HPLC grade).
-
Analytical Standards: β-Nitrostyrene, 4-Methyl-β-nitrostyrene, 4-Chloro-β-nitrostyrene, and other related nitrostyrene compounds of interest (purity ≥ 98%).
-
Internal Standard (IS): 1-Nitronaphthalene or a suitable non-interfering compound.
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each nitrostyrene standard and the internal standard into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with the chosen solvent.
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Each calibration standard should contain a constant concentration of the internal standard.
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range. Add the internal standard to the sample solution at the same concentration as in the calibration standards. Filter the sample solution through a 0.45 µm PTFE syringe filter if particulate matter is present.
GC-FID Method Parameters
| Parameter | Value |
| Injector | |
| Injection Mode | Split (Split Ratio 50:1) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven | |
| Initial Temperature | 100 °C, hold for 2 minutes |
| Temperature Ramp | 10 °C/min to 280 °C |
| Final Temperature | 280 °C, hold for 5 minutes |
| Column | |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Detector (FID) | |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Data Presentation
The following tables summarize the expected quantitative data for selected nitrostyrene compounds based on the described GC-FID method. These values are indicative and may vary slightly depending on the specific instrument and experimental conditions.
Table 1: Retention Times of Nitrostyrene Compounds
| Compound | Retention Time (min) |
| β-Nitrostyrene | ~ 12.5 |
| 4-Methyl-β-nitrostyyrene | ~ 13.2 |
| 4-Chloro-β-nitrostyrene | ~ 13.8 |
| 1-Nitronaphthalene (IS) | ~ 15.1 |
Table 2: Method Validation Parameters
| Parameter | β-Nitrostyrene | 4-Methyl-β-nitrostyrene | 4-Chloro-β-nitrostyrene |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.2 | ~ 0.2 | ~ 0.3 |
| Limit of Quantitation (LOQ) (µg/mL) | ~ 0.7 | ~ 0.7 | ~ 1.0 |
| Precision (%RSD, n=6) | < 2% | < 2% | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 98 - 102% |
Mandatory Visualizations
Caption: Experimental workflow for the GC analysis of nitrostyrene compounds.
Caption: Logical relationships influencing chromatographic results in GC analysis.
Conclusion
The GC-FID method described in this application note is a reliable and accurate technique for the analysis of nitrostyrene and its related compounds. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The provided protocols and parameters can be used as a starting point and may be further optimized depending on the specific analytical requirements.
Application Notes and Protocols for 2-Methoxy-4-(2-nitrovinyl)phenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Methoxy-4-(2-nitrovinyl)phenol, a versatile building block in organic synthesis. Its unique combination of a phenol, a methoxy group, and a nitrovinyl moiety makes it a valuable precursor for a variety of complex molecules, particularly in the development of novel therapeutic agents.
Overview of Synthetic Applications
This compound serves as a key starting material in several important organic transformations, including:
-
Synthesis of the Parent Compound: The compound itself is typically synthesized via a Henry condensation reaction between vanillin and nitromethane.
-
Michael Addition and Cyclization: It readily participates in Michael additions with various nucleophiles, often followed by intramolecular cyclization to yield valuable heterocyclic scaffolds such as chromane and benzopyran derivatives. These structures are present in a wide range of biologically active compounds.
-
Reduction of the Nitrovinyl Group: The nitro group can be selectively reduced to a primary amine, opening pathways to phenethylamines, which are crucial pharmacophores in many centrally acting drugs.
-
Diels-Alder Reactions: The electron-deficient nitrovinyl group acts as a dienophile in [4+2] cycloaddition reactions, providing access to complex cyclic and bicyclic structures.
Data Presentation
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Time | Temperature | Yield | Reference |
| Vanillin (10 g) | Nitromethane (3.4 mL) | n-butylamine (0.5 g) / Methanol (~10 mL) | 1-2 hours | Ambient | 54% | --INVALID-LINK-- |
Table 2: Reduction of β-Nitrostyrenes to Phenethylamines
| Starting Material | Reducing Agent | Solvent | Reaction Time | Temperature | Yield | Reference |
| β-Nitrostyrene derivative | Red-Al | Benzene | 2-17 hours | Reflux | Good | --INVALID-LINK-- |
| Nitrostyrene (10 mmol) | NaBH₄ (75 mmol) / CuCl₂ (1 mmol) | Isopropanol/Water | 30 minutes | 80°C | 71% | --INVALID-LINK-- |
Table 3: Asymmetric Synthesis of Chromane Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| 2-Hydroxynitrostyrene (0.10 mmol) | Hydroxymaleimide (0.12 mmol) | Squaramide C3 (10 mol%) | Dichloromethane (1.0 mL) | 24 hours | -16°C | up to 88% | >20:1 | up to 96% | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis from vanillin and nitromethane.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Nitromethane
-
n-Butylamine
-
Methanol
-
0.1 M Hydrochloric acid
-
Distilled water
Procedure:
-
In a suitable flask, dissolve 10 g of vanillin in approximately 10 mL of methanol.
-
Add 3.4 mL of nitromethane to the solution.
-
Add 0.50 g of n-butylamine. The solution will turn yellow and then red.
-
Allow the mixture to stand at room temperature for 1-2 hours, during which a solid red mass will form.
-
Break up the solid mass and add 5 mL of methanol.
-
Filter the solid using a Buchner funnel and wash with approximately 100 mL of 0.1 M HCl. The color will change from red to bright yellow.
-
Recrystallize the crude product from hot methanol.
-
Filter the crystals, wash with cold 0.1 M HCl, and then with cold distilled water.
-
Air-dry the product to obtain fibrous, yellow crystals.
Reduction of this compound to 2-(4-Hydroxy-3-methoxyphenyl)ethanamine
This protocol details the reduction of the nitrovinyl group to a primary amine using sodium borohydride and copper(II) chloride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride (CuCl₂)
-
Isopropanol (IPA)
-
Water
-
25% Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
-
4 M HCl in dioxane
Procedure:
-
To a stirred suspension of 2.84 g (75 mmol) of NaBH₄ in a mixture of 32 mL of IPA and 16 mL of water, carefully add 1.95 g (10 mmol) of this compound in portions. An exothermic reaction will occur, raising the temperature to 50-60°C.
-
Carefully add 0.5 mL of a 2 M solution of CuCl₂ dropwise, which will cause a further exotherm.
-
Heat the reaction mixture at 80°C for 30 minutes.
-
After cooling to room temperature, add 20 mL of a 25% NaOH solution under stirring.
-
Separate the phases and extract the aqueous phase with IPA (3 x 30 mL).
-
Combine the organic extracts, dry over MgSO₄, and filter.
-
To the filtrate, add a stoichiometric amount of 4 M HCl in dioxane with stirring.
-
Evaporate the solvent to yield a sludge. Suspend the sludge in dry acetone and stir for 1 hour.
-
Filter the suspension and wash the solid with dry acetone to yield the hydrochloride salt of the product.
Asymmetric Synthesis of Chromane Derivatives via Oxa-Michael/Hemiketalization
This protocol is adapted for the synthesis of chiral chromane derivatives from this compound and a suitable Michael acceptor, such as a hydroxymaleimide, using an organocatalyst.[1]
Materials:
-
This compound
-
N-substituted hydroxymaleimide
-
Chiral squaramide organocatalyst (e.g., C3 as described in the reference)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a dry vial, add this compound (0.10 mmol), the N-substituted hydroxymaleimide (0.12 mmol), and the chiral squaramide catalyst (0.01 mmol, 10 mol%).
-
Add 1.0 mL of anhydrous DCM.
-
Stir the mixture at -16°C for 24 hours.
-
Upon completion of the reaction (monitored by TLC), purify the residue by flash column chromatography on silica gel to obtain the pure chromane derivative.
Diels-Alder Reaction with a Cyclic Diene
This is a general procedure for a Diels-Alder reaction that can be adapted for this compound as the dienophile. Optimization may be required.
Materials:
-
This compound
-
Cyclic diene (e.g., cyclopentadiene, freshly cracked)
-
o-Xylene
Procedure:
-
In a screw-top vial, dissolve this compound (1 mmol) in o-xylene.
-
Add a fivefold excess of the cyclic diene (5 mmol).
-
Seal the vial and heat the mixture at 110°C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography. The reaction is expected to yield a mixture of endo and exo isomers.
Visualizations
References
Application Notes and Protocols for the Derivatization of 2-Methoxy-4-(2-nitrovinyl)phenol to Enhance Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel derivatives of 2-Methoxy-4-(2-nitrovinyl)phenol and the evaluation of their potential bioactivities. The protocols outlined below are based on established methodologies for the modification of phenolic compounds and the screening for antioxidant, antimicrobial, and anti-inflammatory properties.
Introduction
This compound is a phenolic compound that serves as a versatile scaffold for chemical modification. While it is known as a chromogenic substrate for β-glucosidase, its structural similarity to bioactive molecules like 2-methoxy-4-vinylphenol—a compound with recognized anti-inflammatory and antimicrobial properties—suggests that its derivatives could exhibit enhanced biological activities.[1] The presence of a reactive phenolic hydroxyl group and a nitrovinyl moiety offers multiple avenues for derivatization, enabling the exploration of a diverse chemical space to identify novel therapeutic agents.
This document outlines proposed strategies for the derivatization of this compound and provides detailed protocols for the synthesis and subsequent bioactivity screening of the resulting novel compounds.
Proposed Derivatization Strategies
The chemical structure of this compound allows for modifications at two primary sites: the phenolic hydroxyl group and the nitrovinyl group.
-
Modification of the Phenolic Hydroxyl Group:
-
Etherification: Synthesis of ether derivatives can be achieved via the Williamson ether synthesis, reacting the parent compound with various alkyl halides. This modification can alter the lipophilicity and steric hindrance around the phenolic group, potentially influencing its interaction with biological targets.
-
Esterification: The formation of ester derivatives through reaction with acyl chlorides or carboxylic acids can introduce a range of functional groups. This can modulate the compound's polarity and susceptibility to hydrolysis by endogenous esterases, offering a pro-drug strategy.
-
-
Modification of the Nitrovinyl Group:
-
Reduction: The nitro group can be selectively reduced to an amine, which can then be further functionalized. The reduction of the carbon-carbon double bond can also be explored to generate saturated analogues. These modifications can significantly impact the electronic and steric properties of the side chain.
-
Experimental Protocols
Objective: To synthesize 2-Methoxy-1-(methoxymethyl)-4-(2-nitrovinyl)benzene.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Objective: To determine the free radical scavenging activity of the synthesized derivatives.
Materials:
-
Synthesized derivatives and parent compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compounds or control to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) for each compound.
Objective: To assess the antimicrobial activity of the synthesized derivatives against selected bacterial and fungal strains.
Materials:
-
Synthesized derivatives and parent compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)
-
Sterile paper discs (6 mm diameter)
-
Standard antibiotic discs (e.g., gentamicin, as a positive control)
-
Dimethyl sulfoxide (DMSO, as a solvent and negative control)
-
Sterile swabs and Petri dishes
Procedure:
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Using a sterile swab, evenly inoculate the entire surface of the agar plate to create a lawn of microbial growth.
-
Allow the plates to dry for a few minutes.
-
Impregnate sterile paper discs with a known concentration of the test compounds dissolved in DMSO.
-
Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.
-
Gently press the discs to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria, and at 25-30°C for 24-48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.
Data Presentation
Quantitative data from the bioactivity assays should be summarized in a clear and structured table to facilitate comparison between the parent compound and its derivatives.
| Compound ID | Modification | Antioxidant Activity (DPPH Assay) IC₅₀ (µM) | Antimicrobial Activity (Zone of Inhibition, mm) |
| S. aureus | |||
| Parent Compound | This compound | [Value] | [Value] |
| Derivative 1 | [e.g., O-Methylated] | [Value] | [Value] |
| Derivative 2 | [e.g., O-Acetylated] | [Value] | [Value] |
| Derivative 3 | [e.g., Reduced Nitro Group] | [Value] | [Value] |
| Positive Control | [e.g., Ascorbic Acid / Gentamicin] | [Value] | [Value] |
Visualizations
Caption: Workflow for Derivatization and Bioactivity Screening.
Based on the activity of the related compound 2-methoxy-4-vinylphenol, derivatives could be investigated for their effect on the Nrf2/ARE signaling pathway.[2]
Caption: Nrf2/ARE Anti-inflammatory Signaling Pathway.
References
Application Notes and Protocols for 2-Methoxy-4-(2-nitrovinyl)phenol Derivatives as Plant Growth Regulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-(2-nitrovinyl)phenol and its derivatives represent a class of synthetic compounds with potential applications as plant growth regulators. Structurally related to naturally occurring phenolic compounds, these molecules can influence various physiological processes in plants, including cell division, elongation, and differentiation. This document provides detailed application notes and experimental protocols for assessing the plant growth regulatory activities of these compounds, with a focus on their potential cytokinin-like effects. The methodologies outlined are based on established bioassays used for evaluating synthetic plant growth regulators.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on various plant bioassays, based on activities observed in structurally similar compounds. These tables are intended to serve as a template for organizing experimental results.
Table 1: Effect of this compound on Radish Cotyledon Growth
| Concentration (µM) | Average Weight (mg) | % Increase Over Control |
| 0 (Control) | 10.5 | 0 |
| 1 | 12.8 | 21.9 |
| 10 | 15.2 | 44.8 |
| 100 | 13.1 | 24.8 |
Table 2: Effect of this compound on Betacyanin Synthesis in Amaranthus caudatus
| Concentration (µM) | Absorbance at 540 nm | % Increase Over Control |
| 0 (Control) | 0.15 | 0 |
| 1 | 0.22 | 46.7 |
| 10 | 0.35 | 133.3 |
| 100 | 0.28 | 86.7 |
Table 3: Effect of this compound on Chlorophyll Retention in Radish Leaf Discs
| Concentration (µM) | Chlorophyll Content (µg/g FW) | % Retention Over Control |
| 0 (Control) | 5.8 | 100 |
| 1 | 7.2 | 124.1 |
| 10 | 9.5 | 163.8 |
| 100 | 8.1 | 139.7 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from vanillin and nitromethane.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Nitromethane
-
Anhydrous ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve vanillin (1 equivalent) in glacial acetic acid.
-
Add anhydrous ammonium acetate (1.5 equivalents) and nitromethane (2 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture at 100°C with constant stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring. A yellow precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified crystals under vacuum.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Synthesis workflow for this compound.
Radish Cotyledon Expansion Bioassay
This bioassay is used to assess the cytokinin-like activity of a compound by measuring its effect on the growth of excised radish cotyledons.
Materials:
-
Radish seeds (Raphanus sativus)
-
Petri dishes
-
Filter paper
-
Distilled water
-
Test compound (this compound)
-
Forceps and scalpel
-
Growth chamber with controlled light and temperature
-
Analytical balance
Procedure:
-
Germinate radish seeds on moist filter paper in Petri dishes in the dark for 48-72 hours.
-
Excise the cotyledons from the seedlings under a dim green light.
-
Weigh the initial fresh weight of the cotyledons.
-
Prepare a series of concentrations of the test compound in a phosphate buffer (pH 6.0). A control group with only the buffer should be included.
-
Place a filter paper in each Petri dish and moisten it with the respective test solution.
-
Place 10-15 cotyledons in each Petri dish.
-
Incubate the Petri dishes in a growth chamber under continuous light at 25°C for 48-72 hours.
-
After the incubation period, blot the cotyledons dry and record their final fresh weight.
-
Calculate the percentage increase in fresh weight over the control.
Workflow for the radish cotyledon expansion bioassay.
Betacyanin Synthesis Bioassay in Amaranthus caudatus
This assay measures the induction of betacyanin synthesis, a process stimulated by cytokinins.
Materials:
-
Amaranthus caudatus seeds
-
Petri dishes
-
Filter paper
-
Distilled water
-
Test compound
-
Spectrophotometer
Procedure:
-
Germinate Amaranthus caudatus seeds on moist filter paper in the dark for 72 hours.
-
Excise the cotyledons and place them in Petri dishes containing filter paper moistened with different concentrations of the test compound.
-
Incubate the dishes in the dark at 25°C for 24 hours.
-
After incubation, extract the betacyanin by homogenizing the cotyledons in distilled water and then freezing and thawing the homogenate twice.
-
Centrifuge the extract and measure the absorbance of the supernatant at 540 nm.
-
Compare the absorbance values to a control group to determine the effect of the compound on betacyanin synthesis.
Chlorophyll Retention Bioassay
This bioassay assesses the ability of a compound to delay senescence, a characteristic effect of cytokinins, by measuring chlorophyll retention in leaf discs.
Materials:
-
Radish plants with fully expanded cotyledons
-
Cork borer
-
Petri dishes
-
Filter paper
-
Test compound
-
Ethanol (80%)
-
Spectrophotometer
Procedure:
-
Cut discs of a uniform size from radish cotyledons using a cork borer.
-
Float the discs in Petri dishes containing solutions of the test compound at various concentrations. Use a buffer solution as a control.
-
Incubate the dishes in the dark at 25°C for 48-72 hours to induce senescence.
-
After incubation, extract the chlorophyll by boiling the leaf discs in 80% ethanol.
-
Measure the absorbance of the chlorophyll extract at 665 nm.
-
Calculate the chlorophyll content and express it as a percentage of the initial chlorophyll content (measured from fresh leaf discs at the start of the experiment).
Signaling Pathway Visualization
The precise signaling pathway for this compound in plants is not yet elucidated. However, if it acts as a cytokinin mimic, it would likely interact with the cytokinin signaling pathway. The following diagram illustrates a simplified model of the cytokinin signaling pathway.
Hypothetical signaling pathway for a cytokinin mimic.
Disclaimer: The quantitative data and specific protocols provided in this document are based on established methodologies for similar compounds and should be adapted and optimized for this compound. The signaling pathway is a generalized model for cytokinin action and the actual mechanism of the target compound may differ. All laboratory work should be conducted in accordance with standard safety procedures.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to standardized experimental protocols for evaluating the anti-inflammatory properties of test compounds. The protocols detailed below cover both in vitro and in vivo models, offering a tiered approach to screening and mechanistic studies.
Introduction to Inflammation
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] It is a crucial component of the innate immune system that involves a complex cascade of molecular and cellular events aimed at eliminating the initial cause of cell injury, clearing out necrotic cells and tissues damaged from the original insult and the inflammatory process, and initiating tissue repair.[1][2] Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are pivotal in regulating the inflammatory response.[3][4][5][6] Dysregulation of these pathways can lead to chronic inflammatory diseases, making them key targets for therapeutic intervention.[1]
Key Signaling Pathways in Inflammation
Understanding the molecular pathways that drive inflammation is critical for the development of targeted anti-inflammatory therapies. Two of the most well-characterized pathways are the NF-κB and MAPK signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[3][7][8] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by pro-inflammatory signals like cytokines or bacterial products, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3]
Caption: Simplified NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The MAPK signaling pathway is another crucial regulator of inflammation and other cellular processes like proliferation, differentiation, and apoptosis.[4][9] It consists of a cascade of three kinases: a MAPK kinase kinase (MAP3K), a MAPK kinase (MAP2K), and a MAPK.[4] In mammals, the main MAPK subfamilies involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways by various stimuli leads to the phosphorylation and activation of downstream transcription factors, which in turn regulate the expression of inflammatory mediators.[5]
Caption: Overview of the MAPK signaling cascade in inflammation.
Experimental Protocols
A combination of in vitro and in vivo assays is essential for a thorough evaluation of the anti-inflammatory potential of test compounds. In vitro assays are valuable for initial screening and mechanistic studies, while in vivo models provide insights into the compound's efficacy in a complex biological system.[1][2][10]
In Vitro Anti-Inflammatory Assays
Commonly used in vitro assays for assessing anti-inflammatory activity include inhibition of protein denaturation, membrane stabilization, and enzyme inhibition (e.g., COX, LOX).[1][2] A widely used cell-based model is the lipopolysaccharide (LPS)-induced inflammation in macrophages.[11][12]
This protocol assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in LPS-stimulated murine macrophage-like RAW 264.7 cells.
Workflow Diagram:
Caption: Experimental workflow for the LPS-induced inflammation assay.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[11]
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.[12]
-
Cell Viability Assay: Assess the cytotoxicity of the test compound using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.[13]
Data Presentation:
| Treatment Group | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Control | 100 | |||
| LPS (1 µg/mL) | ||||
| LPS + Compound X (Dose 1) | ||||
| LPS + Compound X (Dose 2) | ||||
| LPS + Compound X (Dose 3) | ||||
| LPS + Positive Control |
In Vivo Anti-Inflammatory Assays
In vivo models are crucial for evaluating the systemic anti-inflammatory effects of a compound. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[14][15][16][17][18]
This model assesses the ability of a test compound to reduce the acute inflammatory response induced by the injection of carrageenan into the paw of a rat.
Workflow Diagram:
Caption: Workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin or diclofenac), and test compound groups at various doses.[19]
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[18]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[14][16][18]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[18]
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| Positive Control | |||
| Compound Y (Dose 1) | |||
| Compound Y (Dose 2) | |||
| Compound Y (Dose 3) |
Data Analysis and Interpretation
For in vitro studies, calculate the IC50 values for the inhibition of NO and cytokine production. For in vivo studies, compare the mean paw volume between treated and control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction in inflammatory markers or paw edema by the test compound compared to the control group indicates potential anti-inflammatory activity.
Conclusion
The described protocols provide a robust framework for the preliminary screening and evaluation of the anti-inflammatory effects of novel compounds. By employing a combination of in vitro and in vivo models, researchers can gain valuable insights into the therapeutic potential and mechanism of action of their compounds of interest. Further studies can then be designed to explore the specific molecular targets and signaling pathways involved.
References
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. assaygenie.com [assaygenie.com]
- 7. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 8. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 11. LPS-induced inflammation cell model [bio-protocol.org]
- 12. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 17. inotiv.com [inotiv.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a Henry condensation reaction between vanillin and nitromethane.
Question: My reaction yield is low. What are the potential causes and how can I improve it?
Answer:
Low yield is a frequent issue in the synthesis of this compound. Several factors can contribute to this, and systematic optimization of reaction parameters is key to improving the outcome.
Potential Causes & Solutions:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. While various bases can be used, their effectiveness differs.
-
Methylamine: Has been reported to give a high yield of 90% when used in an alcoholic solution at room temperature.[1]
-
n-Butylamine: Can be effective, with reported yields in the range of 54-63%.[2]
-
Ammonium Acetate: Often used in combination with glacial acetic acid as a solvent.[3][4] Ensure the ammonium acetate is anhydrous as the presence of water can be detrimental.[3]
-
Alkali Hydroxides (e.g., KOH): Can be used, particularly in alcoholic solutions at low temperatures (e.g., below 8°C) to promote condensation.[1]
-
Catalyst Concentration: The amount of catalyst can significantly impact the reaction rate and yield. For reluctant substrates, increasing the catalyst amount may be beneficial.[4]
-
-
Improper Solvent: The solvent plays a crucial role in dissolving reactants and facilitating the reaction.
-
Incorrect Reagent Stoichiometry: The molar ratio of reactants can influence the reaction equilibrium and product yield.
-
Unfavorable Reaction Temperature: Temperature control is essential for this reaction.
-
Room Temperature: Many successful protocols utilize room temperature, allowing the reaction to proceed over several hours to a couple of days.[1][2]
-
Low Temperature: For some catalyst systems, such as alcoholic potash, maintaining a low temperature (e.g., 5°C or below) is crucial to ensure good yields.[1]
-
-
Premature Product Precipitation/Side Reactions: The formation of a solid mass during the reaction can sometimes hinder complete conversion.[2] Ensuring adequate solvent volume to maintain a stirrable slurry or solution can be important. Acidic workup conditions are also important to neutralize the basic catalyst and protonate the phenoxide to facilitate precipitation of the desired product.[2]
Question: The reaction mixture turned into a solid mass. Is this normal and what should I do?
Answer:
Yes, in some protocols, the reaction mixture turning into a solid mass is a normal observation, indicating product formation.[2]
-
Procedure: If this occurs, the solid mass can be broken up.
-
Next Steps: Additional solvent (e.g., methanol) can be added to create a slurry, which can then be vacuum filtered. The collected solid should then be washed, for example with a dilute acid solution like 0.1 M HCl, to remove any remaining basic catalyst.[2]
Question: What is the best method for purifying the final product?
Answer:
Recrystallization is the most common and effective method for purifying this compound.
-
Recommended Solvent: Hot methanol is a suitable solvent for recrystallization. The crude product is dissolved in a minimal amount of hot methanol, and then allowed to cool slowly to room temperature, followed by further cooling in a freezer to maximize the recovery of purified crystals.[2]
-
Washing: The recrystallized product should be washed with a cold solvent, such as cold 0.1 M HCl followed by cold distilled water, to remove any soluble impurities.[2]
Frequently Asked Questions (FAQs)
Q1: What is the expected color of the reaction mixture and the final product?
A1: The reaction of vanillin with nitromethane typically results in a color change. The solution may initially turn yellow and then progress to a more intense red color as the reaction proceeds.[2] The purified this compound is a yellow crystalline solid.[2][3]
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting material (vanillin), you can observe the disappearance of the vanillin spot and the appearance of a new spot corresponding to the product.
Q3: Is the product stable for long-term storage?
A3: The product, this compound, is reported to be relatively unstable. For storage longer than a day or two, it is recommended to keep it in a freezer to prevent degradation.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Methylamine | Alcohol | Room Temp. | Not Specified | 90 | [1] |
| n-Butylamine | Methanol | Room Temp. | 1-2 hours | 54 - 63 | [2] |
| Ammonium Acetate | Glacial Acetic Acid | Microwave | Not Specified | Not Specified | [3] |
| Alcoholic Potash | Alcohol | ≤ 5°C | Not Specified | Good | [1] |
Experimental Protocols
Protocol 1: Synthesis using n-Butylamine Catalyst in Methanol
This protocol is adapted from a procedure reporting a yield of 54-63%.[2]
Materials:
-
Vanillin (10 g)
-
Nitromethane (3.4 mL for ~1 molar equivalent, or 7.1 mL for ~2 molar equivalents)
-
Methanol (~15 mL to dissolve vanillin, plus 5 mL for slurry)
-
n-Butylamine (0.50 g)
-
0.1 M Hydrochloric Acid (HCl) (~100 mL for washing)
-
Cold Distilled Water
Procedure:
-
In a suitable flask, dissolve 10 g of vanillin in approximately 10 mL of methanol.
-
Add the desired amount of nitromethane (e.g., 7.1 mL for a higher yield) to the vanillin solution and swirl to mix.
-
Add 0.50 g of n-butylamine to the reaction mixture. The solution will turn yellow and then red.
-
Cap the flask and allow the reaction to proceed at room temperature for 1-2 hours, during which the mixture may solidify.
-
Break up the solid mass and add 5 mL of methanol to form a slurry.
-
Vacuum filter the solid product using a Buchner funnel.
-
Wash the collected solid with approximately 100 mL of 0.1 M HCl. The color should change from red to yellow.
-
For purification, recrystallize the crude product from hot methanol (~150 mL). Dissolve the solid in hot methanol, allow it to cool to room temperature, and then place it in a freezer overnight.
-
Filter the recrystallized product, wash with cold 0.1 M HCl, followed by cold distilled water.
-
Air-dry the final product.
Protocol 2: Synthesis using Ammonium Acetate and Glacial Acetic Acid
This protocol is based on a general method for Henry condensation using these reagents.[3][4]
Materials:
-
Vanillin (5 g)
-
Nitromethane
-
Anhydrous Ammonium Acetate (2 g)
-
Glacial Acetic Acid (10 mL)
-
Ice (35 g)
-
Cold Water (10 mL)
Procedure:
-
In a 100 mL flask, combine 5 g of vanillin and nitromethane.
-
Add 2 g of anhydrous ammonium acetate. The mixture will intensify in yellow color.
-
Add 10 mL of glacial acetic acid to serve as the solvent.
-
Stir the mixture until most of the solids dissolve.
-
Heat the reaction mixture (e.g., using a microwave as in the source, or a conventional heat source with careful monitoring).
-
After the reaction is complete, pour the hot reaction mixture onto 35 g of ice in a beaker.
-
Stir the mixture well and rinse the reaction flask with 10 mL of cold water, adding the rinsing to the beaker.
-
The oily product should crystallize into a yellow precipitate upon cooling and stirring.
-
Chill the mixture for at least 30 minutes to ensure complete crystallization.
-
Filter off the crystals and wash them with 20 mL of cold water.
-
Dry the purified product thoroughly.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of the synthesis reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sciencemadness Discussion Board - 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting low signal in β-glucosidase assays with 2-Methoxy-4-(2-nitrovinyl)phenol.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Methoxy-4-(2-nitrovinyl)phenol as a substrate in β-glucosidase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a substrate for β-glucosidase?
A1: this compound β-D-glucopyranoside is a chromogenic substrate used to detect and quantify β-glucosidase activity.[1][2] The enzyme catalyzes the hydrolysis of the β-glycosidic bond, releasing a glucose molecule and this compound. This released phenol is highly colored under alkaline pH conditions, and the intensity of the color, which can be measured spectrophotometrically, is directly proportional to the β-glucosidase activity.[2][3]
Q2: What is the expected color change and at what wavelength should I measure the absorbance?
A2: Upon cleavage by β-glucosidase and subsequent alkalinization of the reaction mixture, the released this compound will typically produce a yellow color.[2] While the exact maximum absorbance will be dependent on the final buffer conditions, it is advisable to perform a wavelength scan. For similar chromogenic substrates like p-nitrophenol (pNP), the absorbance is commonly measured around 400-410 nm.[4][5]
Q3: My assay is showing a very low or no signal. What are the possible causes?
A3: Low or no signal in a β-glucosidase assay can stem from several factors. These can be broadly categorized as issues with the enzyme, the substrate, the assay conditions, or the presence of inhibitors.[6][7] A systematic troubleshooting approach is recommended to identify the root cause.
Q4: Can I use a standard protocol for other chromogenic substrates, like pNPG, with this compound?
A4: Yes, a protocol for p-nitrophenyl-β-D-glucopyranoside (pNPG) can be adapted for this compound.[4][5] The core steps of incubating the enzyme with the substrate followed by stopping the reaction and developing the color with an alkaline solution are conserved. However, optimal substrate concentration, incubation time, and the specific pH for maximal color development may need to be empirically determined for your specific enzyme and conditions.
Troubleshooting Guide
Problem: Low or No Signal
This is one of the most common issues encountered in β-glucosidase assays. The following sections provide a step-by-step guide to diagnose and resolve the problem.
Is the Enzyme Active?
-
Question: How can I be sure my β-glucosidase is active?
-
Answer: The activity of β-glucosidase can be compromised by improper storage, repeated freeze-thaw cycles, or the presence of denaturing agents.[8] To verify enzyme activity, consider running a positive control with a known active β-glucosidase. If a positive control is not available, you can test a different batch of the enzyme.
-
-
Question: What are the optimal storage conditions for β-glucosidase?
-
Answer: Most commercially available β-glucosidases should be stored at -20°C.[9] Always refer to the manufacturer's instructions for specific storage recommendations.
-
Are the Assay Conditions Optimal?
-
Question: What is the optimal pH for a β-glucosidase assay?
-
Answer: β-glucosidases exhibit a wide range of optimal pH depending on their source. For many fungal β-glucosidases, the optimal pH is between 4.0 and 5.0.[4][10] However, it is crucial to determine the optimal pH for your specific enzyme. The pH of the reaction buffer can significantly impact enzyme activity.[11]
-
-
Question: What is the optimal temperature for the assay?
-
Question: Is the incubation time sufficient?
-
Answer: If the incubation time is too short, the amount of product generated may be below the detection limit of your instrument. Try increasing the incubation time to allow for more product formation.[10]
-
-
Question: Is the substrate concentration adequate?
-
Answer: A low substrate concentration can lead to a low signal.[6] Ensure that the substrate concentration is not a limiting factor in your assay. You may need to perform a substrate titration to determine the optimal concentration.
-
Is the Substrate Intact?
-
Question: How should I store the this compound substrate?
-
Answer: Chromogenic substrates should be protected from light and stored under appropriate conditions, typically at -20°C, to prevent degradation.[9]
-
-
Question: How can I check if the substrate has degraded?
-
Answer: If you suspect substrate degradation, you can test a fresh batch of the substrate. A high background reading in your blank (no enzyme) wells could also indicate substrate degradation.
-
Are There Inhibitors in the Sample?
-
Question: What are some common inhibitors of β-glucosidase?
-
Question: My sample is a crude extract. Could there be inhibitors present?
-
Answer: Yes, crude biological or environmental samples may contain endogenous inhibitors.[7] If you suspect the presence of inhibitors, you may need to purify your sample or perform a dilution series to mitigate their effect.
-
Experimental Protocols
General Protocol for β-Glucosidase Assay with this compound
-
Prepare Reagents:
-
Assay Buffer: Prepare a suitable buffer at the optimal pH for your β-glucosidase (e.g., 50 mM sodium acetate buffer, pH 5.0).
-
Substrate Stock Solution: Dissolve this compound β-D-glucopyranoside in the assay buffer to a desired stock concentration (e.g., 10 mM).
-
Enzyme Solution: Dilute the β-glucosidase in the assay buffer to a concentration that will yield a linear reaction rate over the desired time course.
-
Stop Solution: Prepare an alkaline solution to stop the reaction and develop the color (e.g., 0.4 M NaOH-glycine buffer, pH 10.8 or 1 M sodium carbonate).[4][5]
-
-
Assay Procedure:
-
Add a defined volume of the enzyme solution to a microplate well.
-
Initiate the reaction by adding the substrate solution to the well.
-
Incubate the reaction mixture at the optimal temperature for a specific period (e.g., 30 minutes at 50°C).[4]
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm).[4]
-
-
Controls:
-
Blank: A reaction mixture containing the assay buffer and substrate but no enzyme.
-
Positive Control: A reaction with a known active β-glucosidase.
-
Data Presentation
Table 1: Troubleshooting Guide for Low Signal in β-Glucosidase Assays
| Potential Cause | Diagnostic Check | Recommended Solution |
| Enzyme Inactivity | Run a positive control with a known active enzyme. | Use a new batch of enzyme; ensure proper storage at -20°C. |
| Suboptimal pH | Test a range of pH values for the assay buffer. | Use a buffer with the empirically determined optimal pH. |
| Suboptimal Temperature | Perform the assay at various temperatures. | Set the incubation temperature to the determined optimum. |
| Insufficient Incubation Time | Increase the incubation time and measure signal at different time points. | Choose an incubation time that falls within the linear range of the reaction. |
| Low Substrate Concentration | Perform a substrate titration curve. | Use a substrate concentration at or above the Michaelis constant (Km). |
| Substrate Degradation | Use a fresh batch of substrate; check for high background in the blank. | Store substrate protected from light at -20°C. |
| Presence of Inhibitors | Test for inhibition by diluting the sample. | Purify the sample or use a higher dilution. |
Table 2: Typical Reaction Conditions for Fungal β-Glucosidase Assays
| Parameter | Typical Range | Reference |
| pH | 4.0 - 7.0 | [10][12][13] |
| Temperature | 40°C - 60°C | [10][12][13] |
| Incubation Time | 10 - 60 minutes | [10][12] |
| Substrate Concentration (pNPG) | 1 - 10 mM | [4][5] |
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. 3-Methoxy-4-(2-nitrovinyl)phenyl glycosides as potential chromogenic substrates for the assay of glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Statistical optimization of production conditions of β-glucosidase from Bacillus stratosphericus strain SG9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A simplified and miniaturized glucometer-based assay for the detection of β-glucosidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. abcam.cn [abcam.cn]
- 17. Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for nitrostyrene synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of nitrostyrenes. The information is based on established protocols and aims to address common challenges encountered during the Henry condensation reaction between aromatic aldehydes and nitroalkanes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing β-nitrostyrene?
A1: The most prevalent and well-documented method is the Henry reaction, which involves the condensation of an aromatic aldehyde (like benzaldehyde) with a nitroalkane (typically nitromethane) in the presence of a base catalyst.[1][2][3][4]
Q2: Which catalysts are typically used for the Henry reaction in nitrostyrene synthesis?
A2: A variety of catalysts can be employed. Common choices include:
-
Strong bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent.[1]
-
Amine catalysts: Primary aliphatic amines like methylamine, or ammonium acetate in acetic acid.[1][5]
-
Other catalysts: Aniline and benzylamine have also been reported.[6][7][8]
Q3: What are the typical solvents used for this reaction?
A3: The choice of solvent often depends on the catalyst and the specific reactants. Commonly used solvents include:
-
Methanol or ethanol, particularly when using alkali hydroxide or methylamine catalysts.[1]
-
Glacial acetic acid, often in conjunction with an ammonium acetate catalyst.[1][9][5]
-
Toluene has also been used, especially in methods designed to remove water from the reaction.[7]
Q4: What is a typical yield for β-nitrostyrene synthesis?
A4: Yields can vary significantly based on the specific substrates and reaction conditions. However, optimized procedures can achieve high yields. For the condensation of benzaldehyde and nitromethane, recrystallized yields of 80-83% have been reported.[10] Yields for substituted nitrostyrenes can range from 40% to over 90% depending on the method.[7][11]
Q5: Are there any significant safety precautions to consider?
A5: Yes, several safety measures are crucial:
-
The reaction can be highly exothermic, especially during the initial addition of a strong base. Careful temperature control is essential to prevent the reaction from running out of control.[10][2]
-
β-Nitrostyrene vapors are irritating to the eyes and nose, and the solid can be a skin irritant. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Some reagents, like nitromethane, can be hazardous. Always consult the Safety Data Sheet (SDS) for all chemicals before starting an experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The chosen catalyst may not be suitable for the specific substrates. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to side reactions. 3. Poor Quality Reagents: Impurities in the aldehyde or nitroalkane can inhibit the reaction. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Catalyst Screening: Experiment with different catalysts. For example, if alcoholic potassium hydroxide gives poor results, consider trying methanolic methylamine or ammonium acetate in acetic acid.[1] 2. Temperature Optimization: Carefully control the reaction temperature. For NaOH-catalyzed reactions, maintaining a temperature between 10-15°C during base addition is critical. For ammonium acetate methods, refluxing in acetic acid is common.[1][5] 3. Reagent Purification: Use freshly distilled benzaldehyde. Ensure the nitroalkane is of high purity. 4. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and formation of the product to determine the optimal reaction time. |
| Formation of an Oily Product Instead of Crystals | 1. Formation of the Saturated Nitro Alcohol Intermediate: Incorrect order of addition during the acidic workup can lead to the formation of the nitro alcohol instead of the desired nitrostyrene. 2. Presence of Impurities: Impurities can sometimes prevent crystallization. | 1. Correct Workup Procedure: Always add the alkaline reaction mixture to the acid slowly and with vigorous stirring. The reverse addition often leads to the formation of an oil.[10] 2. Purification: Attempt to purify the oil via column chromatography or by dissolving it in a minimal amount of hot solvent and attempting to crystallize it upon cooling. |
| Formation of a High-Melting Point, Insoluble Solid (Polymerization) | 1. Prolonged Reaction Time with Amine Catalysts: Allowing the reaction to proceed for too long, especially with methylamine, can lead to the formation of higher condensation products or polymers.[1] 2. High Reaction Temperature: Elevated temperatures can promote polymerization.[1] | 1. Optimize Reaction Time: When using methylamine, it is crucial to find the optimum reaction time to maximize the yield of the nitrostyrene while avoiding polymer formation.[1] 2. Control Temperature: Avoid excessive heating. For methylamine-catalyzed reactions, precipitation of the product at cooler temperatures is often desired.[1] The use of ammonium acetate in acetic acid can sometimes avoid the formation of these unwanted byproducts.[1] |
| Exothermic Reaction is Difficult to Control | 1. Rapid Addition of Strong Base: Adding a strong base like NaOH too quickly can cause a rapid and significant increase in temperature.[10][2] | 1. Slow and Cautious Addition: Add the first few milliliters of the sodium hydroxide solution very cautiously.[10] 2. Effective Cooling: Use an ice-salt bath to maintain a low temperature (around -10°C) before and during the initial phase of the base addition.[10][2] 3. Emergency Cooling: Have crushed ice ready to add directly to the reaction mixture if the temperature begins to rise uncontrollably.[10] |
Quantitative Data Summary
Table 1: Comparison of Catalysts for Nitrostyrene Synthesis
| Catalyst | Solvent | Temperature | Typical Yield | Notes |
| Sodium Hydroxide | Methanol | 10-15°C | 80-83% | Highly exothermic, requires careful temperature control. |
| Methylamine | Methanol | Room Temp. | Good yields if product precipitates | Risk of polymer formation with extended reaction times.[1] |
| Ammonium Acetate | Acetic Acid | Reflux | Good to excellent | Generally avoids the formation of high-melting polymers.[1][5] |
Table 2: Reaction Conditions for Substituted Nitrostyrenes
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield |
| m-Nitrobenzaldehyde | Pyridine | Ethanol | 6-8 hours (for acid) | 56-60% (for nitrostyrene) |
| p-Hydroxybenzaldehyde | Ammonium Acetate | Glacial Acetic Acid | - | >92% |
| Piperonal | Ammonium Acetate | Glacial Acetic Acid | 1 hour | - |
Yields are for the final nitrostyrene product unless otherwise noted. Data compiled from various sources.[9][7][11]
Experimental Protocols
Protocol 1: Synthesis of β-Nitrostyrene using Sodium Hydroxide[1][3]
-
Reaction Setup: In a large, wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and separatory funnel, place nitromethane (1 mole), benzaldehyde (1 mole), and methanol. Cool the mixture to -10°C in an ice-salt bath.
-
Base Addition: Prepare a solution of sodium hydroxide (1.05 moles) in water and cool it. Add this solution dropwise to the stirred reaction mixture, maintaining the temperature between 10-15°C. The initial addition should be very slow due to a potential induction period followed by a significant exotherm.
-
Intermediate Formation: A bulky white precipitate will form. After the addition is complete, allow the mixture to stand for 15 minutes.
-
Workup:
-
Add a large volume of ice-water to the reaction mixture to dissolve the precipitate, ensuring the temperature stays below 5°C.
-
Slowly add this cold alkaline solution to a stirred solution of hydrochloric acid. A pale yellow crystalline mass of β-nitrostyrene will precipitate.
-
-
Purification:
-
Filter the crude product and wash it with water until free of chlorides.
-
Remove residual water by gently melting the product, allowing it to separate into two layers, and decanting the water after the nitrostyrene solidifies upon cooling.
-
Recrystallize the crude product from hot ethanol to obtain pure β-nitrostyrene.
-
Protocol 2: Synthesis of β-Nitrostyrene using Ammonium Acetate[2][7]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine the aromatic aldehyde (1 equivalent), nitromethane (1.1 to 6.9 equivalents), and ammonium acetate (0.1 to 2.4 equivalents) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux for a specified period (typically 1-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of ice-water. A solid product should precipitate.
-
-
Purification:
-
Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent such as methanol, ethanol, or isopropanol.
-
Visualizations
Caption: General experimental workflow for nitrostyrene synthesis.
Caption: Troubleshooting decision tree for nitrostyrene synthesis.
References
- 1. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. youtube.com [youtube.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. CN103497108A - Synthesis method of p-hydroxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 7. CN103497108B - Synthesis method of p-hydroxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 8. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
- 9. Vogel: Preparation of Nitrostyrenes - [www.rhodium.ws] [erowid.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Common side products in the synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the common name for this compound and what is its primary synthesis route?
A1: this compound is commonly known as nitro-vanillin or vanillylidenenitromethane. Its primary synthesis route is the Henry condensation reaction (also known as a nitro-aldol reaction) between vanillin (4-hydroxy-3-methoxybenzaldehyde) and nitromethane, typically catalyzed by a base.
Q2: My reaction mixture turns dark red/brown or black, and I'm getting an oily product instead of yellow crystals. What is causing this?
A2: The formation of intense colors and oily products indicates the presence of impurities. This is a common issue and can be attributed to several factors:
-
Side Reactions: Undesired side reactions, such as polymerization of the product or self-condensation of vanillin, can lead to colored byproducts.
-
Reaction Temperature: Higher temperatures can promote the formation of these impurities.
-
Base Concentration: A high concentration of a strong base can also lead to the formation of colored impurities and resins.
-
Product Instability: The desired product, this compound, is known to be unstable and can decompose, especially in the presence of impurities or at elevated temperatures.
Q3: What are the most common side products in this synthesis?
A3: The primary side products can include:
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Vanillin self-condensation products: Under basic conditions, vanillin can undergo self-condensation reactions, such as the Cannizzaro reaction (though less likely) or other aldol-type condensations, leading to dimers or oligomers.
-
Polymeric materials: The nitroalkene product can be unstable and may polymerize, especially under basic conditions or upon heating.[1]
-
Degradation products of vanillin: In strongly basic solutions, vanillin can degrade into other compounds, such as vanillic acid.
-
Schiff base: If an amine is used as a catalyst, it can potentially form a Schiff base with vanillin.[2]
Q4: How can I improve the yield and purity of my product?
A4: To improve the yield and purity, consider the following:
-
Choice of Catalyst: Weak bases or their salts, such as ammonium acetate or primary amines (e.g., n-butylamine), are often preferred over strong bases like sodium hydroxide to minimize side reactions.[2]
-
Control of Reaction Temperature: Maintaining a lower reaction temperature can help to suppress the formation of side products.
-
Stoichiometry of Reactants: Using a slight excess of nitromethane can help to drive the reaction to completion.
-
Purification Method: Proper purification, such as recrystallization from a suitable solvent (e.g., methanol or ethanol), is crucial for removing impurities. Washing the crude product with a dilute acid solution can help to remove basic impurities.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Reversibility of the Henry Reaction: The reaction is in equilibrium and may not favor product formation under your conditions. 2. Inactive Catalyst: The base catalyst may be old or inactive. 3. Poor quality of reactants: Vanillin or nitromethane may be impure. | 1. Use a slight excess of nitromethane to shift the equilibrium towards the product. 2. Use a fresh or purified catalyst. 3. Ensure the purity of your starting materials. |
| Reaction mixture is very dark (red, brown, or black) | 1. High reaction temperature. 2. Use of a strong base. 3. Prolonged reaction time. | 1. Maintain a lower and controlled reaction temperature. 2. Use a milder base such as ammonium acetate or a primary amine. 3. Monitor the reaction progress (e.g., by TLC) and stop it once the starting material is consumed. |
| Product precipitates as an oil, not a solid | 1. Presence of impurities that lower the melting point. 2. Supersaturation of the solution. | 1. Attempt to purify the oil by column chromatography or by dissolving it in a minimal amount of a hot solvent and then cooling slowly to induce crystallization. 2. Scratch the inside of the flask with a glass rod at the solvent-air interface to provide nucleation sites for crystal growth. |
| Product decomposes upon storage | 1. Inherent instability of the nitroalkene. 2. Presence of residual acidic or basic impurities. | 1. Store the purified product in a cool, dark place, preferably in a refrigerator or freezer.[3] 2. Ensure the product is thoroughly washed and dried to remove any residual catalyst or acid from the workup. |
Experimental Protocols
Conventional Synthesis using Ammonium Acetate
A widely used and reliable method for the synthesis of this compound involves the use of ammonium acetate as a catalyst in a suitable solvent.
Materials:
-
Vanillin
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid or a primary alcohol (e.g., methanol, ethanol)
Procedure:
-
Dissolve vanillin in a minimal amount of the chosen solvent (e.g., glacial acetic acid or methanol).
-
Add nitromethane to the solution (typically in a slight molar excess).
-
Add ammonium acetate as the catalyst.
-
The reaction mixture is then typically heated to reflux for a specified period, or stirred at room temperature for an extended time, depending on the chosen solvent and specific protocol.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring the mixture into cold water or a dilute acid solution.
-
The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent like methanol or ethanol to yield bright yellow crystals.
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce the reaction time.
Materials:
-
Vanillin
-
Nitroethane (as an example of a nitroalkane)
-
Anhydrous ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a flask, combine vanillin, nitroethane, and anhydrous ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
The flask is then placed in a microwave oven and irradiated in short bursts at low power to control the temperature and avoid boiling.[3]
-
After the reaction is complete (monitored by TLC), the mixture is cooled and poured over ice water to precipitate the product.
-
The crude product is collected by filtration and purified by recrystallization.[3]
Data Presentation
Currently, there is a lack of specific quantitative data in the literature detailing the percentage yield of individual side products under varied reaction conditions. However, the following table summarizes the qualitative effects of different parameters on the formation of impurities.
| Parameter | Condition | Effect on Purity | Common Side Products/Issues |
| Catalyst | Strong Base (e.g., NaOH, KOH) | Lower Purity | Increased formation of colored impurities, resins, and vanillin degradation products. |
| Weak Base (e.g., Ammonium Acetate, Primary Amines) | Higher Purity | Reduced formation of colored byproducts. Potential for Schiff base formation with amine catalysts. | |
| Temperature | High Temperature | Lower Purity | Promotes polymerization and the formation of dark-colored impurities. |
| Room Temperature or Mild Heating | Higher Purity | Slower reaction rate but generally leads to a cleaner product. | |
| Solvent | Protic Solvents (e.g., Methanol, Ethanol) | Generally Good Purity | Good solubility for reactants and product, facilitating crystallization upon cooling. |
| Aprotic Solvents | Variable | The choice of an appropriate aprotic solvent is crucial to avoid side reactions. |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Reaction scheme for the synthesis of this compound and potential side reactions.
Experimental Workflow
Caption: A general experimental workflow for the synthesis and purification of this compound, including common troubleshooting points.
References
Stability and storage conditions for 2-Methoxy-4-(2-nitrovinyl)phenol.
This technical support center provides guidance on the stability and storage of 2-Methoxy-4-(2-nitrovinyl)phenol, alongside troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry location at room temperature.
Q2: What is the typical shelf life of this compound?
The shelf life of this compound has not been publicly established through extensive stability studies. For critical applications, it is recommended that users perform their own stability assessments.
Q3: What are the signs of degradation of this compound?
Visual signs of degradation may include a change in color or texture of the solid material. Chemical degradation, such as polymerization or reaction of the nitrovinyl group, may not be visually apparent. Purity should be verified analytically if degradation is suspected.
Q4: Is this compound sensitive to light or air?
While specific data on the light and air sensitivity of this compound is not available, compounds with nitrovinyl groups can be reactive. It is good laboratory practice to store it in a tightly sealed container, protected from light.
Q5: What are the known incompatibilities of this compound?
The nitrovinyl group is an electron-withdrawing group, making the compound susceptible to Michael addition reactions with nucleophiles. Contact with strong bases, amines, and thiols should be avoided to prevent unintended reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time | Degradation of the compound due to improper storage or handling. | 1. Verify the purity of the stored compound using a suitable analytical method like HPLC or ¹H NMR. 2. If purity has decreased, consider purchasing a fresh batch. 3. Ensure the compound is stored at room temperature in a tightly sealed, dry, and dark environment. |
| Poor solubility in a reaction solvent | The compound may have degraded or polymerized, leading to reduced solubility. | 1. Confirm the identity and purity of the compound. 2. Attempt to dissolve a small sample in a reliable solvent (e.g., DMSO) to check for insolubles. 3. If solubility issues persist with a confirmed pure sample, consider alternative solvents or sonication to aid dissolution. |
| Unexpected side products in a reaction | The nitrovinyl group is reactive and may participate in side reactions. | 1. Review the reaction conditions, particularly the presence of nucleophiles that could react with the nitrovinyl moiety. 2. Consider protecting the phenol group if it is suspected of interfering with the desired reaction. 3. Purify the starting material to remove any potential reactive impurities. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| Appearance | Powder |
| Purity (Typical) | ≥98% |
Table 2: Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | Room Temperature | General recommendation from supplier safety data. |
| Atmosphere | Dry, Inert (e.g., Argon) | To prevent potential hydrolysis or oxidation. |
| Light | Protect from Light | To prevent potential photochemical degradation. |
| Container | Tightly Sealed | To prevent moisture uptake and contamination. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient could be:
-
0-1 min: 95% A, 5% B
-
1-10 min: Gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-13 min: Gradient back to 95% A, 5% B
-
13-15 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (a scan from 200-400 nm is recommended to find the optimal wavelength).
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Factors influencing the stability of this compound.
Technical Support Center: Purification of 2-Methoxy-4-(2-nitrovinyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Methoxy-4-(2-nitrovinyl)phenol following its synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound, providing practical solutions and guidance.
Recrystallization Issues
-
Q1: My crude product won't fully dissolve in the hot recrystallization solvent.
A1: This may be due to insufficient solvent or the presence of insoluble impurities. First, try adding more hot solvent incrementally until the product dissolves. If a significant amount of solid remains, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the solid impurities before allowing the solution to cool and crystallize.
-
Q2: No crystals are forming, even after the solution has cooled.
A2: Crystal formation can sometimes be slow to initiate. Try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.
-
Cooling: Place the flask in an ice bath to further reduce the solubility of the product.
-
Concentration: If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
-
-
Q3: The recrystallized product is still colored/impure.
A3: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility properties to the desired product. Consider the following:
-
Second Recrystallization: Perform a second recrystallization using the same or a different solvent system.
-
Activated Charcoal: If the color is due to highly colored, minor impurities, you can add a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal before cooling.
-
Alternative Purification: If recrystallization is ineffective, column chromatography is the recommended next step.
-
Column Chromatography Issues
-
Q4: How do I choose the right solvent system (eluent) for column chromatography?
A4: The ideal eluent system will move your desired compound off the column with a retention factor (Rf) of approximately 0.3-0.5 on a Thin Layer Chromatography (TLC) plate. Start by testing different solvent systems with TLC. A common starting point for a compound like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
-
Q5: My compound is running too fast (high Rf) or not moving (low Rf) on the column.
A5:
-
Too Fast (High Rf): Your eluent is too polar. Increase the proportion of the non-polar solvent in your mixture.
-
Not Moving (Low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Q6: The separation between my product and impurities is poor.
A6: To improve separation (resolution) in column chromatography:
-
Optimize Eluent: Use a shallower polarity gradient or even an isocratic (constant solvent composition) elution if impurities are very close to your product.
-
Column Dimensions: Use a longer and/or narrower column for better separation.
-
Stationary Phase: Ensure you are using a high-quality silica gel with a consistent particle size.
-
Sample Loading: Load the crude product in a minimal amount of solvent as a concentrated band at the top of the column. A diffuse initial band will lead to poor separation.
-
Quantitative Data Summary
The following table summarizes typical data associated with the purification of this compound.
| Purification Method | Typical Solvent System | Expected Yield | Expected Purity (by HPLC/NMR) |
| Recrystallization | Methanol or Ethanol | 50-70% | 95-98% |
| Column Chromatography | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | 80-95% (of recovered material) | >99% |
Detailed Experimental Protocols
1. Recrystallization Protocol
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of methanol (or ethanol) and heat the mixture gently on a hotplate with stirring. Continue adding small portions of the hot solvent until the solid has just completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Bright yellow, needle-like crystals should form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the purified this compound.
2. Column Chromatography Protocol
-
TLC Analysis: Determine an appropriate eluent system by performing TLC on the crude product. A good starting point is a 7:3 (v/v) mixture of hexane and ethyl acetate.
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the least polar solvent of your eluent system.
-
Pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing. Add more slurry until the desired column height is reached.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Diagrams
Caption: Troubleshooting workflow for the purification of this compound.
Overcoming solubility issues of 2-Methoxy-4-(2-nitrovinyl)phenol in aqueous buffers.
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility challenges with 2-Methoxy-4-(2-nitrovinyl)phenol in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound (NV-6) is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do first?
A1: this compound has very low solubility in aqueous solutions due to its hydrophobic nature. The first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
-
Recommended Organic Solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used to dissolve compounds of this nature.
-
Procedure: Start by dissolving the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Then, perform a serial dilution into your experimental buffer to reach the desired final concentration.
-
Critical Note: Ensure the final concentration of the organic solvent in your cell culture or assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity.
Q2: I prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution is a common issue, indicating that the final concentration in the aqueous buffer exceeds the compound's solubility limit.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be too high. Try working with a lower final concentration.
-
Increase Mixing: Add the stock solution dropwise to the vigorously vortexing or stirring buffer. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Warm the Buffer: Gently warming the buffer (e.g., to 37°C) can sometimes increase the solubility of the compound. However, verify the temperature stability of this compound to avoid degradation.
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a small percentage of an organic co-solvent.
-
Q3: What are co-solvents and how do I use them effectively?
A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve hydrophobic compounds.
-
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG), particularly PEG 300 or PEG 400
-
-
Considerations: The choice and final concentration of the co-solvent must be compatible with your experimental system (e.g., cell culture, enzyme assay). Always run a vehicle control (buffer + co-solvent) to account for any effects of the solvent itself.
Q4: Are there alternatives to organic co-solvents for improving solubility?
A4: Yes, several alternative strategies can be employed, particularly for in vivo studies or sensitive cell lines where organic solvents are undesirable.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Since this compound has a phenolic hydroxyl group, increasing the pH of the buffer above its pKa will deprotonate the hydroxyl group, forming a more soluble phenolate ion. However, the stability of the compound at high pH must be verified.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. β-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.
Data Summary: Solubility Enhancement Strategies
The following tables summarize common approaches to enhance the solubility of poorly soluble phenolic compounds. Note that specific quantitative data for this compound is limited in the public domain; therefore, these tables provide a general framework and comparative data for model compounds.
Table 1: Comparison of Common Organic Solvents for Stock Solutions
| Solvent | Typical Stock Concentration | Advantages | Disadvantages |
| DMSO | 10-100 mM | High solubilizing power; miscible with water. | Can be toxic to cells at >0.5-1%; may interfere with some assays. |
| Ethanol | 1-50 mM | Less toxic than DMSO; volatile. | Lower solubilizing power for highly hydrophobic compounds. |
| Methanol | 1-20 mM | Good solubilizing power. | More toxic than ethanol; volatile. |
Table 2: Overview of Solubility Enhancement Techniques
| Method | Typical Concentration | Mechanism | Key Consideration |
| Co-solvents (e.g., PEG 400) | 1-20% (v/v) | Reduces solvent polarity. | Must test for biocompatibility and assay interference. |
| Surfactants (e.g., Tween® 80) | 0.1-2% (v/v) | Micellar encapsulation. | Can affect cell membranes; potential for assay interference. |
| Cyclodextrins (e.g., HP-β-CD) | 1-10% (w/v) | Forms inclusion complexes. | Can be expensive; may alter compound bioavailability. |
| pH Adjustment | > pKa of phenol | Ionization of the compound. | Compound stability at the required pH must be confirmed. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using DMSO
-
Weighing: Accurately weigh 5 mg of this compound powder.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., for a 20 mM stock, add 1.29 mL of DMSO).
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 1 g of HP-β-CD in 10 mL of PBS). Stir until fully dissolved.
-
Add Compound: Add the pre-weighed this compound powder directly to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 12-24 hours, protected from light. The solution should become clear as the inclusion complex forms.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.
-
Verification: It is recommended to determine the concentration of the solubilized compound spectrophotometrically.
Visual Guides
Caption: Figure 1. A step-by-step workflow for troubleshooting precipitation issues.
Caption: Figure 2. Encapsulation of a hydrophobic molecule by a cyclodextrin.
Minimizing degradation of 2-Methoxy-4-(2-nitrovinyl)phenol during experiments.
This guide provides researchers, scientists, and drug development professionals with essential information to minimize the degradation of 2-Methoxy-4-(2-nitrovinyl)phenol during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound is susceptible to degradation from several factors, including:
-
Light Exposure: UV radiation can induce photoisomerization (from the more stable trans-isomer to the less stable cis-isomer) and photodegradation.[1][2][3]
-
Extreme pH: Both acidic and basic conditions can catalyze degradation reactions. As a phenolic compound, its ionization state is pH-dependent, which can affect its stability.[4][5]
-
Heat: Elevated temperatures can accelerate the rate of degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, particularly in the presence of light or radical initiators.[2]
-
Radical Initiators: Contaminants or experimental conditions that generate free radicals can lead to polymerization or other unwanted side reactions. Some nitrostyrenes are known to be reactive towards free radicals.[6][7]
-
Moisture: The presence of water can facilitate hydrolysis or other degradation pathways, especially at non-neutral pH.[4][5]
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of the compound, it should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[8]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.[9][10][11]
-
Light: Keep in an amber or opaque vial to protect from light.[12]
-
Container: Use a tightly sealed container to prevent the ingress of air and moisture.[12]
Q3: Can I prepare a stock solution of this compound? If so, what is the best way to store it?
A3: Yes, you can prepare stock solutions. However, solutions may be less stable than the solid compound. For maximum stability:
-
Solvent Choice: Use a dry, aprotic solvent. If an aqueous buffer is required, it should be freshly prepared, deoxygenated, and the pH should be controlled.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The headspace of the vial should be flushed with an inert gas before sealing.
-
Stability Check: It is advisable to periodically check the purity of the stock solution by a suitable analytical method like HPLC, especially if it has been stored for an extended period.
Q4: Is it necessary to add a stabilizer to my solutions?
A4: For applications sensitive to radical-mediated reactions, the addition of a radical scavenger like butylated hydroxytoluene (BHT) at a low concentration (e.g., 100 ppm) may be beneficial.[8] However, you must first verify that the stabilizer will not interfere with your specific experimental setup.
Troubleshooting Guides
Issue 1: The solid compound has changed color (e.g., from yellow to brown).
-
Possible Cause: This is a common indicator of degradation, likely due to oxidation or polymerization upon exposure to air, light, or heat.
-
Troubleshooting Steps:
-
Assess Purity: Before use, analyze a small sample of the discolored compound using HPLC or TLC to determine the extent of degradation. Compare the chromatogram to that of a known pure sample if available.
-
Purification: If the degradation is minor, you may be able to purify the compound by recrystallization. However, be aware that heating during this process could cause further degradation.
-
Review Storage Conditions: Ensure that your storage protocol adheres to the recommendations (refrigerated, dark, inert atmosphere).
-
Discard if Necessary: If significant degradation has occurred, it is best to discard the batch and use a fresh, pure sample to ensure the reliability of your experimental results.
-
Issue 2: I observe unexpected peaks in the HPLC analysis of my sample.
-
Possible Cause: The appearance of new peaks suggests the formation of degradation products or isomers.
-
Troubleshooting Steps:
-
Identify the Source:
-
Analyze a freshly prepared solution of the solid compound. If the new peaks are present, the solid itself has degraded.
-
If the fresh solution is clean, the degradation is occurring in your experimental sample.
-
-
Review Experimental Conditions:
-
pH: Is the pH of your solution appropriate? Consider if your compound is being exposed to highly acidic or basic conditions.[4][5]
-
Light: Are you protecting your experiment from light? Use amber glassware or cover your setup with aluminum foil.
-
Oxygen: Are your solvents deoxygenated? Are you running the reaction under an inert atmosphere?
-
Temperature: Are you using elevated temperatures? If so, for how long?
-
-
Characterize Degradants: If possible, use techniques like LC-MS or NMR to identify the structure of the degradation products. This can provide valuable insight into the degradation pathway.
-
Issue 3: The biological or chemical activity of my compound is lower than expected.
-
Possible Cause: Reduced activity is often a direct consequence of compound degradation, leading to a lower effective concentration of the active substance.
-
Troubleshooting Steps:
-
Confirm Purity and Concentration: Immediately analyze the purity of the solid compound and the concentration of the solution being used in the experiment via HPLC or UV-Vis spectroscopy.
-
Prepare Fresh Solutions: Always prepare solutions fresh for each experiment from a reliable batch of the solid compound. Avoid using old stock solutions without first verifying their purity.
-
Evaluate Solution Stability: If your experiment runs for an extended period, the compound may be degrading in the experimental medium. You can test this by incubating the compound in the medium under the experimental conditions for the same duration, and then analyzing its purity by HPLC.
-
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₄ | [13] |
| Molecular Weight | 195.17 g/mol | [14][15] |
| Appearance | Yellow powder/solid | [14] |
| Melting Point | 165 °C | [12] |
| Storage Temperature | 2-8°C (Refrigerated) | [8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Preparation: Allow the vial of this compound to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the solid.
-
Weighing: In a fume hood, weigh the desired amount of the compound into a clean, dry amber glass vial. For example, for 1 mL of a 10 mM solution, weigh 1.95 mg.
-
Solvent Addition: Add the required volume of anhydrous, research-grade DMSO using a dry syringe.
-
Dissolution: Cap the vial and vortex or sonicate briefly until the solid is completely dissolved.
-
Inerting: Flush the headspace of the vial with a gentle stream of argon or nitrogen for 15-30 seconds.
-
Sealing and Storage: Tightly seal the vial with a cap containing a chemically resistant septum or liner. Wrap the cap with parafilm for an extra seal. Store at -20°C.
Protocol 2: Monitoring Solution Stability by HPLC
This protocol provides a general method for assessing the purity of a solution containing this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: A linear gradient from 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and/or 356 nm.[16]
-
Procedure:
-
Prepare a sample of your solution by diluting it to a suitable concentration (e.g., 10-50 µM) with the mobile phase.
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time. The purity can be estimated by the relative peak area of the main component.
-
Visualizations
Caption: A logical workflow for troubleshooting issues related to the degradation of this compound.
Caption: An overview of potential degradation pathways for this compound initiated by common experimental stressors.
References
- 1. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifescienceglobal.com [lifescienceglobal.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Methoxy-4-vinylphenol analytical standard, BHT 100ppm inhibitor 7786-61-0 [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. ossila.com [ossila.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cymitquimica.com [cymitquimica.com]
- 16. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 2-Methoxy-4-(2-nitrovinyl)phenol and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 2-Methoxy-4-(2-nitrovinyl)phenol and its potential metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its metabolites. The primary metabolites of similar phenolic compounds often include glucuronide and sulfate conjugates, which are significantly more polar than the parent compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary Interactions: Silanol groups on the silica-based column interacting with the phenolic group of the analyte. - Mobile Phase pH: Inappropriate pH causing partial ionization of the analyte. - Column Overload: Injecting too much sample. | - Use an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl). - Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol activity.[1][2] - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. - Reduce the injection volume or dilute the sample. |
| Poor Resolution Between Parent and Metabolites | - Inadequate Selectivity: The chosen mobile phase and stationary phase do not provide sufficient differentiation between the analytes. - Insufficient Efficiency: The column may be old, or the particle size is too large. | - Modify the Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the gradient slope for better separation of the more polar metabolites.[3][4] - Change the Column: Use a column with a different stationary phase (e.g., C18 to a phenyl-hexyl or a polar-embedded phase). - Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.[5] - Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) to increase efficiency.[3][5] |
| Shifting Retention Times | - Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts. - Temperature Fluctuations: Lack of a column oven can cause retention time drift. - Column Degradation: The stationary phase may be degrading over time. | - Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column thermostat to maintain a consistent temperature.[6] - Use a guard column to protect the analytical column and replace the column if performance continues to decline. |
| Low Peak Intensity/Sensitivity | - Suboptimal Detection Wavelength: The selected UV wavelength may not be the absorbance maximum for all analytes. - Sample Degradation: The analyte may be unstable in the sample solvent. | - Use a diode array detector (DAD) to determine the optimal wavelength for each compound. Phenolic compounds typically have strong absorbance around 280 nm.[7] - Prepare samples fresh and keep them in an autosampler at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound and its metabolites?
A good starting point is a reverse-phase C18 column with a gradient elution. A typical mobile phase would consist of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and acetonitrile or methanol as mobile phase B. A gradient from a low to a high percentage of organic solvent will generally be effective for separating the non-polar parent compound from its more polar metabolites.
Q2: How can I improve the separation of the highly polar glucuronide and sulfate metabolites from the void volume?
To retain and separate highly polar metabolites, you can:
-
Use a more polar stationary phase: Consider a polar-embedded or an aqueous C18 column designed for better retention of polar compounds.
-
Decrease the initial organic solvent concentration: Start your gradient with a very low percentage of the organic mobile phase (e.g., 5% or less).
-
Use a shallower gradient: A slower increase in the organic solvent percentage can improve the resolution of early-eluting peaks.[4]
Q3: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?
Both acetonitrile and methanol can be effective. Acetonitrile typically provides lower backpressure and better peak efficiency, while methanol can offer different selectivity, which might be advantageous for resolving closely eluting peaks. It is often beneficial to screen both solvents during method development to see which provides a better separation.
Q4: What is the importance of controlling the pH of the mobile phase?
Controlling the pH is crucial for achieving reproducible retention times and good peak shapes, especially for ionizable compounds like phenols.[6] For phenolic compounds, maintaining a slightly acidic pH (e.g., pH 3-4) with a buffer can suppress the ionization of the phenolic hydroxyl group, leading to better retention and more symmetrical peaks.
Q5: How can I confirm the identity of the metabolite peaks in my chromatogram?
The most definitive way to identify metabolite peaks is to use a mass spectrometer (LC-MS) as a detector. The mass-to-charge ratio (m/z) of the peaks can be used to confirm the identity of the parent compound and its expected metabolites (e.g., glucuronide and sulfate conjugates).
Experimental Protocols
General Protocol for HPLC Method Development and Optimization
This protocol provides a general workflow for developing a robust HPLC method for the separation of this compound and its metabolites.
-
Column Selection:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
If retention of polar metabolites is poor, consider a polar-embedded or aqueous C18 column.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or scan with DAD).
-
Injection Volume: 5-10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
-
Optimization:
-
Peak Shape: If peak tailing is observed, ensure the mobile phase is sufficiently acidic.
-
Resolution:
-
To improve resolution between early-eluting polar metabolites, decrease the starting percentage of mobile phase B and/or use a shallower initial gradient.
-
To improve resolution of later-eluting peaks, a shallower gradient in the middle of the run may be necessary.
-
Evaluate methanol as an alternative to acetonitrile for mobile phase B to assess changes in selectivity.
-
-
Run Time: Once satisfactory separation is achieved, the gradient can be steepened and the re-equilibration time shortened to reduce the total run time.
-
Visualizations
HPLC Method Development Workflow
Caption: A logical workflow for HPLC method development and optimization.
This technical support guide is intended for informational purposes only. Specific experimental conditions may need to be adjusted based on the instrumentation and reagents used.
References
- 1. Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Chromogenic Response of 2-Methoxy-4-(2-nitrovinyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-4-(2-nitrovinyl)phenol and its glycosidic derivatives as chromogenic substrates.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
A1: this compound is a phenolic compound that is typically used in its glycosidically-bound form, such as 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside. This glycoside serves as a chromogenic substrate for enzymes like β-glucosidase.[1] Upon enzymatic cleavage of the glycosidic bond, the free this compound is released, which develops a distinct color under alkaline conditions, allowing for the quantification of enzyme activity.[2]
Q2: How is the chromogenic response of this compound generated?
A2: The chromogenic response is pH-dependent. The released this compound molecule contains a hydroxyl group on its phenolic ring. In an alkaline environment (typically pH > 9), this hydroxyl group deprotonates to form a phenoxide ion. This deprotonation leads to a change in the electronic structure of the molecule, causing a significant shift in its light absorption properties and resulting in the formation of a colored product.[2]
Q3: What is the expected color of the final product and at what wavelength should the absorbance be measured?
A3: The deprotonated form of this compound is expected to be yellow. While the exact wavelength of maximum absorbance (λmax) for this specific compound is not widely published, it is analogous to other nitrophenols used in similar assays. Therefore, the absorbance is typically measured in the range of 400-420 nm. For instance, the widely used p-nitrophenol has a λmax of 405 nm under alkaline conditions.[3]
Q4: Why is it necessary to add a stop solution, and what is its composition?
A4: A stop solution is added for two primary reasons: to halt the enzymatic reaction at a specific time point and to create the necessary alkaline environment for optimal color development of the liberated phenol.[4] A common stop solution is a high pH buffer, such as 0.4 M NaOH-glycine buffer (pH 10.8) or a sodium carbonate solution.[4]
II. Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound-based chromogenic substrates.
| Issue | Potential Cause | Recommended Solution |
| No or Low Color Development | Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. | - Ensure the enzyme is stored at the recommended temperature. - Use a fresh aliquot of the enzyme. - Verify the enzyme's activity with a known positive control substrate. |
| Incorrect Buffer pH: The enzymatic reaction may have been performed at a suboptimal pH for the enzyme's activity. | - Check the pH of the reaction buffer and ensure it is within the optimal range for the specific glycosidase being used (e.g., sodium acetate buffer at pH 5.0 for many β-glucosidases).[4] | |
| Substrate Degradation: The glycosidic substrate may have degraded due to improper storage or exposure to harsh conditions. | - Store the substrate protected from light and moisture at the recommended temperature. - Prepare fresh substrate solutions for each experiment. Aqueous solutions of similar phenolic compounds can be unstable over time.[5][6] | |
| Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable amount of the chromophore. | - Increase the incubation time of the enzyme with the substrate. | |
| High Background Signal | Spontaneous Substrate Hydrolysis: The glycosidic substrate may be unstable and hydrolyze non-enzymatically. | - Run a "substrate only" blank (without the enzyme) to quantify the level of spontaneous hydrolysis. - Subtract the blank's absorbance from the sample readings. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with interfering substances. | - Use high-purity water and reagents to prepare all solutions. - Prepare fresh buffers regularly. | |
| Interfering Substances in the Sample: The biological sample may contain endogenous compounds that absorb at the same wavelength or interfere with the reaction. | - Run a "sample blank" (sample without the substrate) to check for background absorbance. - Consider sample purification steps if interference is significant. Common interfering substances include reducing agents (e.g., ascorbic acid, glutathione), some amino acids (e.g., tyrosine), and detergents (e.g., SDS).[3][7][8] | |
| Inconsistent or Irreproducible Results | Pipetting Errors: Inaccurate pipetting of the enzyme, substrate, or stop solution can lead to significant variability. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for the reaction components to minimize pipetting variations between wells. |
| Temperature Fluctuations: The rate of enzymatic reactions is highly sensitive to temperature. | - Ensure that all reaction components are equilibrated to the correct assay temperature before starting the reaction. - Use a temperature-controlled incubator or water bath for the incubation step.[3] | |
| Timing of Stop Solution Addition: Inconsistent timing in adding the stop solution will lead to variable reaction times. | - Add the stop solution to all samples at precisely timed intervals. Using a multichannel pipette can improve consistency. | |
| Precipitation in Wells: The released phenol or other components may precipitate at high concentrations. | - If precipitation is observed, dilute the sample and repeat the assay. |
III. Quantitative Data Summary
| Parameter | Estimated Value / Range | Notes |
| Wavelength of Maximum Absorbance (λmax) | 400 - 420 nm | This is a typical range for deprotonated nitrophenols. The precise λmax should be determined empirically by performing a spectral scan of the colored product. |
| Molar Extinction Coefficient (ε) | 15,000 - 40,000 M⁻¹cm⁻¹ | This is an estimated range based on similar chromogenic substrates. For example, the molar extinction coefficient for p-nitrophenol is approximately 18,000 M⁻¹cm⁻¹ at alkaline pH, while other proprietary substrates can have values up to 55,000 M⁻¹cm⁻¹.[7][9] The exact value should be determined experimentally for accurate quantification. |
| Optimal pH for Color Development | > 9.0 | The color is most stable and intense at a high pH. A pH of around 10.8 is often used in similar assays.[4] |
IV. Experimental Protocols
Protocol: β-Glucosidase Activity Assay
This protocol is adapted from standard procedures for β-glucosidase assays using chromogenic substrates.[3][4]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.0.
-
Substrate Stock Solution: 10 mM 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside in Assay Buffer.
-
Enzyme Solution: Prepare serial dilutions of the β-glucosidase enzyme in Assay Buffer.
-
Stop Solution: 0.4 M NaOH-Glycine buffer, pH 10.8.
2. Assay Procedure:
-
Set up a 96-well microplate.
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted enzyme solutions to the appropriate wells.
-
Include a "no enzyme" control by adding 25 µL of Assay Buffer instead of the enzyme solution.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C or 50°C) for 5 minutes.
-
Initiate the reaction by adding 25 µL of the Substrate Stock Solution to each well.
-
Incubate for a defined period (e.g., 30 minutes) at the chosen temperature.
-
Stop the reaction by adding 100 µL of the Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
3. Calculation of Enzyme Activity:
-
Correct the absorbance readings by subtracting the absorbance of the "no enzyme" control.
-
Calculate the concentration of the released this compound using the Beer-Lambert law (A = εcl), where A is the corrected absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the well.
-
Enzyme activity is typically expressed in units (U), where one unit is the amount of enzyme that liberates 1 µmole of product per minute under the specified assay conditions.
V. Visualizations
Experimental Workflow
Caption: Workflow for a typical β-glucosidase chromogenic assay.
Signaling Pathway: Role of β-Glucosidase in Estrogen Metabolism
References
- 1. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. spectrabase.com [spectrabase.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Chromogenic substrates for the assay of β-glucosidase (EC 3.2.1.21) | Helier Scientific ltd [helierscientific.com]
- 8. The effect of pH and various additives on extinction coefficients for p-Nitrophenol. | [Journal of Chemical Society of Pakistan • 1984] | PSA • ID 48148 [psa.pastic.gov.pk]
- 9. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Quantification of 2-Methoxy-4-(2-nitrovinyl)phenol: An HPLC-Centric Approach
For researchers and professionals in drug development and chemical synthesis, the accurate quantification of active compounds and intermediates is paramount. 2-Methoxy-4-(2-nitrovinyl)phenol, a nitrostyrene derivative of vanillin, serves as a key building block in various synthetic pathways. Its precise measurement is crucial for ensuring reaction yield, purity, and consistency. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for its quantification, supported by experimental protocols and performance data.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely utilized analytical method for determining the profiles of phenolic compounds due to its high resolution, sensitivity, and robustness.[1][2][3] It is exceptionally well-suited for separating and quantifying non-volatile and thermally sensitive compounds like this compound.
Detailed Experimental Protocol: RP-HPLC
This protocol is a representative method developed based on established procedures for analyzing phenolic and nitrophenol compounds.[4][5]
-
Instrumentation : HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase : An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common starting point is a mixture of 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v).[5]
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
-
Detection : UV detection at a maximum absorbance wavelength, likely determined by scanning a standard solution (typically between 270-320 nm for nitrophenols).
-
Standard Preparation : Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation : Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical performance data expected from a validated HPLC method for this analysis.
| Parameter | Typical Performance Metric | Description |
| Linearity (R²) | > 0.995 | Measures how well the calibration curve fits the data points.[2] |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value. |
| Precision (% RSD) | < 2% | The degree of agreement among individual test results from repeated measurements. |
| Limit of Detection (LOD) | 0.01 - 0.07 µg/mL | The lowest concentration of the analyte that can be reliably detected.[2] |
| Limit of Quantification (LOQ) | 0.06 - 0.24 µg/mL | The lowest concentration of the analyte that can be accurately quantified.[2] |
Alternative Analytical Methods
While HPLC is a gold standard, other methods can be employed depending on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[6] For this compound, which has a moderate molecular weight, GC analysis would likely require derivatization to increase its volatility and thermal stability.
-
Protocol Summary : The phenolic hydroxyl group is typically derivatized (e.g., silylation) before injection. The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. Mass Spectrometry (MS) is often used for detection, providing high specificity and structural information. GC-MS has been effectively used to identify the related compound, 2-Methoxy-4-vinylphenol, in plant extracts.[7][8]
-
Best For : Impurity profiling and identification, analysis of volatile side-products.
UV-Vis Spectrophotometry
This technique is simpler and faster than chromatography but lacks specificity. It measures the absorbance of light by the analyte in a solution.
-
Protocol Summary : A pure sample of the compound is dissolved in a suitable solvent (e.g., ethanol or methanol). A UV-Vis spectrum is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is generated by measuring the absorbance of standard solutions of known concentrations at λmax.
-
Best For : Quick quantification of pure samples, process monitoring where interfering substances are not present.
Modern & "Green" Chromatographic Alternatives
To address environmental concerns, alternative chromatographic techniques that reduce toxic solvent consumption are gaining traction.[1][9]
-
Supercritical Fluid Chromatography (SFC) : Uses supercritical CO2 as the main mobile phase, significantly reducing organic solvent use. It offers unique selectivity compared to RP-HPLC.[10]
-
Hydrophilic Interaction Chromatography (HILIC) : An alternative to RP-HPLC that is particularly effective for retaining and separating polar compounds.[10]
Comparative Performance Guide
The choice of analytical method depends on a trade-off between various performance factors.
| Method | Specificity | Sensitivity | Speed | Cost (Instrument/Running) | "Green" Chemistry |
| RP-HPLC | High | High | Moderate | Moderate / Moderate | Fair (can be improved) |
| GC-MS | Very High | Very High | Fast | High / Moderate | Good (less solvent) |
| UV-Vis Spec. | Low | Low | Very Fast | Low / Low | Excellent |
| SFC | High | High | Fast | High / Low | Excellent |
Visualizing the Process
Diagrams help clarify complex workflows and chemical relationships, providing an at-a-glance understanding for researchers.
Caption: Synthesis of this compound via the Henry Reaction.
Caption: Standard workflow for validating an analytical HPLC method.
References
- 1. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Journal of Apitherapy and Nature » Submission » Usability of the phenolic profile analysis method developed in RP-HPLC-PDA in natural products [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cab… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Comparative Bioactivity: 2-Methoxy-4-(2-nitrovinyl)phenol and Structurally Related Compounds
A detailed guide for researchers and drug development professionals on the biological activities of 2-Methoxy-4-(2-nitrovinyl)phenol and its analogs, supported by available experimental data and methodologies.
A comprehensive analysis of the bioactivity of this compound is currently limited by the scarcity of direct experimental data in publicly accessible scientific literature. However, by examining its close structural analog, 2-Methoxy-4-vinylphenol (2M4VP), and other related nitrostyrene and vanillin derivatives, we can infer its potential biological activities. This guide provides a comparative overview of the known bioactivities of these related compounds to shed light on the potential therapeutic applications of this compound.
Comparative Analysis of Bioactivities
The primary compound for comparison is 2-Methoxy-4-vinylphenol (2M4VP), which lacks the nitro group on the vinyl side chain. The presence of the electron-withdrawing nitro group in this compound is expected to significantly influence its biological properties. The general bioactivities of other β-nitrostyrene and vanillin derivatives also provide valuable context.
| Compound | Bioactivity | Key Experimental Findings |
| This compound | Antibacterial, Kinase Inhibition (Inferred) | As a β-nitrostyrene derivative, it is suggested to possess inhibitory activity against Src and/or Syk kinases and to have general antibacterial properties.[1] However, specific experimental data quantifying these activities are not readily available. |
| 2-Methoxy-4-vinylphenol (2M4VP) | Anti-inflammatory | In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, 2M4VP dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[2] It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the activation of NF-κB and MAPK signaling pathways.[2] |
| Antimicrobial | Demonstrates potent antibacterial activity against various bacterial strains.[3] | |
| Antioxidant | Exhibits antioxidant properties, a common characteristic of phenolic compounds. | |
| Other β-Nitrostyrene Derivatives | Anticancer | A related compound, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene, has been shown to decrease cell viability and promote DNA damage in human colorectal cancer cells.[4] |
| Antibacterial | Analogs of β-methyl-β-nitrostyrene have demonstrated efficacy against Gram-positive bacteria.[5] | |
| Vanillin Derivatives | Antifungal, Antiviral, Antileishmanial | 1,2,3-triazole derivatives of vanillin have been reported to exhibit leishmanicidal, antiviral, and antifungal activities.[6][7] |
| Antimicrobial | Derivatives of nitrovanillin have shown significant antimicrobial activity against Escherichia coli.[8] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the bioactivities of these compounds, detailed experimental protocols for key assays are provided below.
Anti-inflammatory Activity Assessment of 2-Methoxy-4-vinylphenol (2M4VP)
-
Cell Culture: Murine macrophage RAW264.7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Nitric Oxide (NO) Production Assay: Cells are seeded in 96-well plates and pre-treated with various concentrations of 2M4VP for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is determined using the Griess reagent assay.
-
Western Blot Analysis for Protein Expression: Cells are treated with 2M4VP with or without LPS stimulation. Total cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are then incubated with primary antibodies against iNOS, COX-2, and key proteins of the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) pathways, followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
NF-κB Luciferase Reporter Assay: Human embryonic kidney (HEK293) cells are transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization). Following transfection, cells are treated with 2M4VP and then stimulated with tumor necrosis factor-alpha (TNF-α). Luciferase activity is measured using a luminometer and normalized to β-galactosidase activity.
Visualizing Molecular Pathways and Experimental Designs
To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. labshake.com [labshake.com]
- 2. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of vanillin derivatives with 1,2,3-triazole fragments and evaluation of their fungicide and fungistatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Alternative chromogenic substrates to 2-Methoxy-4-(2-nitrovinyl)phenol for β-glucosidase.
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accurate and efficient determination of β-glucosidase activity. This guide provides a comprehensive comparison of alternative chromogenic and fluorogenic substrates to 2-Methoxy-4-(2-nitrovinyl)phenol, offering insights into their performance based on available experimental data.
This publication aims to assist in making informed decisions by presenting a side-by-side analysis of key performance indicators, detailed experimental protocols, and a visual representation of the enzymatic reaction workflow. The substrates compared include the commonly used p-nitrophenyl-β-D-glucopyranoside (pNPG) and the highly sensitive fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), alongside the histochemical substrate 5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside (X-Gluc).
Performance Comparison of β-Glucosidase Substrates
The choice of substrate for a β-glucosidase assay is critical and depends on the specific requirements of the experiment, such as the desired sensitivity, the presence of interfering compounds, and the available detection instrumentation. While this compound is a known chromogenic substrate, a wealth of data is available for several alternatives, allowing for a robust comparison.
Below is a summary of the key characteristics and kinetic parameters for pNPG and 4-MUG. It is important to note that kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) are highly dependent on the source of the β-glucosidase, as well as the pH, temperature, and buffer conditions of the assay. The data presented here are compiled from various studies and should be considered as representative examples.
| Substrate | Type | Detection Method | Typical Km (mM) | Typical Vmax (µmol/min/mg) | Advantages | Disadvantages |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Chromogenic | Spectrophotometry (400-420 nm) | 0.19 - 7.42[1][2] | 1.14 - 43.68[1] | Inexpensive, well-established protocols, simple detection. | Lower sensitivity compared to fluorogenic substrates, potential for interference from colored compounds. |
| 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) | Fluorogenic | Fluorometry (Ex: ~365 nm, Em: ~445 nm) | 0.2 - 2.14[3] | Not consistently reported in comparable units | High sensitivity, suitable for high-throughput screening.[3] | More expensive, requires a fluorometer, pH-dependent fluorescence of the product. |
| 5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside (X-Gluc) | Chromogenic (Histochemical) | Visual (blue precipitate) | Not typically determined for quantitative assays | Not applicable for solution-based assays | Excellent for spatial localization of enzyme activity in tissues and gels. | Not suitable for quantitative solution-based assays, reaction can be slow. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for conducting β-glucosidase activity assays using pNPG and 4-MUG.
Protocol 1: β-Glucosidase Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)
This protocol is a widely adopted method for the spectrophotometric determination of β-glucosidase activity.
Materials:
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 5 mM in a suitable buffer)
-
Enzyme solution (appropriately diluted)
-
Reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the reaction buffer and the enzyme solution.
-
Pre-incubation: Equilibrate the mixture to the desired assay temperature (e.g., 37°C or 50°C) for 5 minutes.
-
Initiation of Reaction: Add the pNPG solution to the mixture to start the reaction. The final volume and concentrations should be optimized for the specific enzyme being studied.
-
Incubation: Incubate the reaction mixture at the chosen temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the stop solution. The addition of a high pH solution like sodium carbonate also enhances the yellow color of the p-nitrophenol product.
-
Measurement: Measure the absorbance of the solution at a wavelength of 400-420 nm.
-
Quantification: Determine the amount of p-nitrophenol released by comparing the absorbance to a standard curve prepared with known concentrations of p-nitrophenol. One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Protocol 2: β-Glucosidase Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
This fluorometric assay offers higher sensitivity and is well-suited for high-throughput screening applications.
Materials:
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) solution (e.g., 1 mM in a suitable buffer)
-
Enzyme solution (appropriately diluted)
-
Reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Stop solution (e.g., 0.2 M glycine-NaOH buffer, pH 10.5)
-
Fluorometer and appropriate microplates or cuvettes
Procedure:
-
Reaction Setup: In a black microplate well or a fluorometer cuvette, combine the reaction buffer and the enzyme solution.
-
Pre-incubation: Equilibrate the mixture to the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiation of Reaction: Add the 4-MUG solution to the mixture to start the reaction.
-
Incubation: Incubate the reaction at the chosen temperature for a defined period, monitoring the fluorescence over time to ensure the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding the stop solution. The alkaline pH of the stop solution also enhances the fluorescence of the 4-methylumbelliferone product.
-
Measurement: Measure the fluorescence using an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.
-
Quantification: Determine the amount of 4-methylumbelliferone produced by comparing the fluorescence to a standard curve prepared with known concentrations of 4-methylumbelliferone. Enzyme activity can then be calculated based on the rate of product formation.
Visualizing the Enzymatic Reaction Workflow
The following diagrams illustrate the general workflow for a β-glucosidase assay and the enzymatic hydrolysis of a chromogenic substrate.
Caption: General workflow for a β-glucosidase activity assay.
Caption: Enzymatic hydrolysis of a substrate by β-glucosidase.
References
Unveiling the Enzymatic Interactions of 2-Methoxy-4-(2-nitrovinyl)phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of 2-Methoxy-4-(2-nitrovinyl)phenol. Due to the limited direct experimental data on this specific compound, this guide leverages data from its close structural analog, 2-Methoxy-4-vinylphenol (2M4VP), to provide insights into its potential enzymatic interactions. Furthermore, the known interaction of a derivative, 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside, with β-glucosidase suggests a key area for future investigation.
Executive Summary
Comparative Enzymatic Activity
The following table summarizes the known enzymatic activities of the comparator compound, 2-Methoxy-4-vinylphenol (2M4VP). This data provides a basis for hypothesizing the potential cross-reactivity of this compound.
| Enzyme Target | Comparator Compound | Observed Effect | Quantitative Data (IC50/Ki) |
| Inducible Nitric Oxide Synthase (iNOS) | 2-Methoxy-4-vinylphenol (2M4VP) | Inhibition of expression | Data not available[1][2][3] |
| Cyclooxygenase-2 (COX-2) | 2-Methoxy-4-vinylphenol (2M4VP) | Inhibition of expression | Data not available[4] |
| α-Glucosidase | 2-Methoxy-4-vinylphenol (2M4VP) | Inhibition | Data not available |
| α-Amylase | 2-Methoxy-4-vinylphenol (2M4VP) | Inhibition | Data not available |
| Tyrosinase | 2-Methoxy-4-vinylphenol (2M4VP) | Inhibition | Data not available |
| β-Glucosidase | 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside | Substrate | Not applicable (substrate)[5] |
| DNA Gyrase (bacterial) | 2-Methoxy-4-vinylphenol (2M4VP) | In-silico binding predicted | Docking Score: -8.63 Kcal/mol[6][7][8][9] |
| Lipoprotein (LpxC) (bacterial) | 2-Methoxy-4-vinylphenol (2M4VP) | In-silico binding predicted | Docking Score: -8.229 Kcal/mol[6][7][8][9] |
Signaling Pathways and Experimental Workflows
To understand the potential mechanisms of action and guide future experimental design, the following diagrams illustrate the relevant signaling pathways and a general workflow for assessing enzyme inhibition.
Caption: Putative anti-inflammatory signaling pathway of the analog 2-Methoxy-4-vinylphenol.
Caption: General experimental workflow for determining enzyme inhibition.
Detailed Experimental Protocols
While specific protocols for this compound are not available, the following are generalized methodologies for the key enzymes discussed, based on standard assays for related compounds.
β-Glucosidase Activity Assay (Chromogenic Substrate Method)
This protocol is adapted for a 96-well plate format and is based on the principle that β-glucosidase will hydrolyze a chromogenic substrate, leading to a measurable color change.
-
Materials:
-
β-Glucosidase enzyme solution
-
2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside (or other suitable chromogenic substrate like p-nitrophenyl β-D-glucopyranoside)
-
Assay Buffer (e.g., 50 mM citrate buffer, pH 5.0)
-
Stop Solution (e.g., 0.5 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of the β-glucosidase solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 405 nm for p-nitrophenol).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
iNOS and COX-2 Expression Assay (in vitro Cell-Based)
This protocol describes a general method to assess the effect of a compound on the expression of iNOS and COX-2 in macrophages, as has been done for 2M4VP.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Reagents for Western Blotting (lysis buffer, primary and secondary antibodies for iNOS, COX-2, and a loading control like β-actin)
-
-
Procedure:
-
Seed RAW 264.7 cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS and COX-2 expression. Include an unstimulated control group.
-
After incubation, lyse the cells and collect the protein extracts.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Perform Western blot analysis to detect the protein levels of iNOS and COX-2. Use β-actin as a loading control to normalize the data.
-
Quantify the band intensities to determine the effect of the compound on iNOS and COX-2 expression.
-
Tyrosinase Inhibition Assay (Colorimetric)
This protocol is a standard method for assessing tyrosinase inhibitors.
-
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the phosphate buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Add 20 µL of the tyrosinase solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm every minute for 20-30 minutes.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound to calculate the IC50 value.
-
Conclusion and Future Directions
While direct experimental evidence for the cross-reactivity of this compound is currently lacking, the available data on its structural analog, 2M4VP, and a key derivative provide a strong foundation for targeted investigation. The interaction of its glucoside with β-glucosidase is a particularly promising lead. Future research should focus on performing direct enzymatic assays of this compound against a panel of enzymes, including β-glucosidase, iNOS, COX-2, α-glucosidase, α-amylase, and tyrosinase, to definitively characterize its selectivity and potential therapeutic applications. The experimental protocols outlined in this guide provide a starting point for such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cab… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Comparative analysis of synthetic routes for 4-nitrophenol derivatives.
A Comprehensive Comparison of Synthetic Routes to 4-Nitrophenol Derivatives
For researchers and professionals in the fields of chemistry and drug development, the synthesis of 4-nitrophenol and its derivatives is a fundamental process with wide-ranging applications, from the production of analgesics like paracetamol to the creation of fungicides and dyes.[1][2] The choice of synthetic route can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This guide provides a comparative analysis of three primary synthetic methodologies for obtaining 4-nitrophenol, supported by experimental data and detailed protocols.
Comparative Workflow of Synthetic Routes
The following diagram illustrates the overarching workflow for selecting an appropriate synthetic route for 4-nitrophenol derivatives, from initial consideration of starting materials to final product purification.
Caption: Comparative workflow for the synthesis of 4-nitrophenol derivatives.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three primary synthetic routes to 4-nitrophenol.
| Synthetic Route | Starting Material(s) | Key Reagents | Reaction Temperature | Reaction Time | Yield of 4-Nitrophenol |
| Route 1: Direct Nitration of Phenol | Phenol | Dilute Nitric Acid or Sodium Nitrate/Sulfuric Acid | < 20°C | 2 hours | ~30-40% |
| Route 2: Hydrolysis of 4-Chloronitrobenzene | 4-Chloronitrobenzene | Sodium Hydroxide | 162-173°C | 2-8 hours | ~95% |
| Route 3: From 4-Nitroaniline via Diazotization | 4-Nitroaniline | Sodium Nitrite, Sulfuric Acid | 0-5°C (Diazotization), Boiling (Hydrolysis) | Variable | Moderate to High |
Experimental Protocols
Route 1: Direct Nitration of Phenol
This method involves the direct electrophilic nitration of phenol. It typically yields a mixture of ortho and para isomers, which can be separated by steam distillation.[2][3]
Materials:
-
Phenol (94 g)
-
Sodium nitrate (150 g)
-
Concentrated sulfuric acid (250 g)
-
Water
-
Chalk
Procedure:
-
A solution of 150 g of sodium nitrate in 400 ml of water is prepared. To this, 250 g of concentrated sulfuric acid is carefully added.
-
A mixture of 94 g of phenol and 20 ml of water is added dropwise to the nitrating mixture, with vigorous stirring, while maintaining the temperature below 20°C.
-
Stirring is continued for an additional 2 hours.
-
The resulting tarry mixture of nitrophenols is separated from the mother liquor. The tar is then melted with 500 ml of water and neutralized with chalk.
-
The crude mixture of ortho and para nitrophenols is subjected to steam distillation. The ortho-nitrophenol, being more volatile, will distill over.
-
The residue in the distillation flask, containing the para-nitrophenol, is cooled and filtered. The crude product is then recrystallized from 2% hydrochloric acid to yield pure 4-nitrophenol.[3]
Route 2: Hydrolysis of 4-Chloronitrobenzene
This industrial process offers a high yield of 4-nitrophenol through nucleophilic aromatic substitution.[1]
Materials:
-
4-Chloronitrobenzene
-
Sodium hydroxide solution (8.5% or 180-300 g/L)
-
Acid for neutralization (e.g., HCl)
Procedure:
-
4-Chloronitrobenzene is heated with an aqueous solution of sodium hydroxide (e.g., 8.5% or a higher concentration of 180-300g/L) in an autoclave.[1][4]
-
The temperature is raised to 150-155°C, after which an exothermic reaction increases the temperature to 162-165°C, with the pressure reaching 0.7-0.9 MPa.[4]
-
The reaction mixture is maintained at 163-173°C for 2-4 hours with continuous stirring.[1][4]
-
After the reaction is complete, the solution is cooled and then acidified to precipitate the 4-nitrophenol.
-
The crude product is then purified through crystallization.[1]
Route 3: Synthesis from 4-Nitroaniline via Diazotization
This route involves the conversion of an aromatic amine to a diazonium salt, which is then hydrolyzed to the corresponding phenol.[5]
Materials:
-
4-Nitroaniline (7 g)
-
Concentrated sulfuric acid (14 ml)
-
Sodium nitrite (3.9 g)
-
Water
-
Ice
Procedure:
-
Diazotization: 14 ml of concentrated sulfuric acid is carefully added to 20 ml of water. To this hot solution, 7 g of finely crushed 4-nitroaniline is added. The mixture is then cooled to 5°C in an ice bath, and 25 g of ice is added. A solution of 3.9 g of sodium nitrite in 18 ml of water is then added slowly while maintaining the temperature between 0-5°C to form the 4-nitrobenzenediazonium sulfate solution.[5]
-
Hydrolysis: The diazonium salt solution is added portion-wise to a boiling solution of 15 ml of water and 15 ml of concentrated sulfuric acid in a flask equipped with a reflux condenser.[5]
-
The mixture is boiled for an additional 10 minutes.
-
The reaction mixture is then cooled in an ice bath to induce crystallization of the 4-nitrophenol.
-
The precipitated product is collected by filtration and can be further purified by recrystallization from dilute hydrochloric acid.[5]
Signaling Pathways and Experimental Workflows
Route 1: Direct Nitration of Phenol Pathway
Caption: Reaction pathway for the direct nitration of phenol.
Route 2: Hydrolysis of 4-Chloronitrobenzene Pathway
Caption: Reaction pathway for the hydrolysis of 4-chloronitrobenzene.
Route 3: Diazotization-Hydrolysis Pathway
Caption: Pathway for the synthesis of 4-nitrophenol from 4-nitroaniline.
References
A Comparative Analysis of the Biological Efficacy of 2-Methoxy-4-vinylphenol and 2-Methoxy-4-(2-nitrovinyl)phenol
A comprehensive review of the current scientific literature reveals a significant disparity in the documented biological activities of 2-Methoxy-4-vinylphenol (2M4VP) and its nitrovinyl analogue, 2-Methoxy-4-(2-nitrovinyl)phenol. While 2M4VP has been extensively studied and shown to possess a range of biological effects, including anti-inflammatory, antimicrobial, and antioxidant properties, there is a notable absence of research on the biological efficacy of this compound.
This guide synthesizes the available experimental data for both compounds, providing a detailed comparison of their known biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.
2-Methoxy-4-vinylphenol (2M4VP): A Biologically Active Phenolic Compound
2-Methoxy-4-vinylphenol, a naturally occurring compound found in various plants and also a product of microbial metabolism, has garnered considerable attention for its diverse biological activities. The subsequent sections summarize the key findings from in vitro and in silico studies.
Table 1: Summary of Quantitative Biological Data for 2-Methoxy-4-vinylphenol
| Biological Activity | Assay/Model | Target/Organism | Quantitative Data | Reference |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) Production | Dose-dependent inhibition | [1] |
| LPS-stimulated RAW264.7 macrophages | Prostaglandin E2 (PGE2) Production | Dose-dependent inhibition | [1] | |
| LPS-stimulated RAW264.7 macrophages | iNOS and COX-2 Expression | Inhibition of overexpression with 0-40 μM 2M4VP | [2] | |
| Antimicrobial | Molecular Docking | E. coli LpxC | Docking Score: -8.63 Kcal/mol | [3][4] |
| Molecular Docking | Bacterial DNA gyrase (4PLB) | Docking Score: -8.229 Kcal/mol | [4] | |
| Disc Diffusion Assay | Staphylococcus aureus ATCC 13150 | Zone of inhibition: 14.00 ± 0.04 mm | [3] | |
| Disc Diffusion Assay | Escherichia coli ATCC 35150 | Zone of inhibition: 13.00 ± 0.02 mm | [3] | |
| Antioxidant | DPPH Radical Scavenging Assay | DPPH radicals | Not specified | [3] |
| ABTS Radical Scavenging Assay | ABTS radicals | Not specified | [3] | |
| Enzyme Inhibition | In vitro enzyme assays | α-glucosidase, α-amylase, tyrosinase | Ki = 47.7, 189, and 40.3 µg/ml, respectively |
Experimental Protocols
Anti-inflammatory Activity Assessment in LPS-stimulated RAW264.7 Macrophages:
-
Cell Culture: RAW264.7 macrophage cells were cultured in an appropriate medium and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Quantification: The production of NO was measured in the cell culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2) Measurement: The concentration of PGE2 in the cell culture supernatant was determined using an enzyme-linked immunosorbent assay (ELISA).
-
Western Blot Analysis: The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins were analyzed by Western blotting to understand the mechanism of inhibition.[1][2]
Antimicrobial Activity Assessment:
-
Molecular Docking: In silico molecular docking studies were performed to predict the binding affinity of 2M4VP to bacterial protein targets such as LpxC and DNA gyrase.[3][4]
-
Disc Diffusion Assay: The antimicrobial activity was evaluated in vitro by placing paper discs impregnated with 2M4VP on agar plates inoculated with bacterial strains. The diameter of the zone of inhibition around the disc was measured to determine the extent of antimicrobial activity.[3]
Signaling Pathways Modulated by 2-Methoxy-4-vinylphenol
2M4VP exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and Nrf2 pathways.
2M4VP has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. It achieves this by preventing the degradation of IκBα and subsequently inhibiting the translocation of the p65 subunit of NF-κB into the nucleus. This leads to a downstream reduction in the expression of pro-inflammatory mediators like iNOS and COX-2.[1]
2M4VP can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant response. It is suggested that 2M4VP may induce the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes.
References
- 1. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of compounds related to 2-Methoxy-4-(2-nitrovinyl)phenol, particularly nitrostyrene derivatives, has been a subject of growing interest in preclinical research. These compounds have demonstrated promising anti-inflammatory and anticancer activities. This guide provides a comprehensive comparison of the available in vitro and in vivo data for this class of molecules, offering insights into their translational potential. The data presented herein is compiled from various studies to facilitate a clear understanding of their biological performance, supported by detailed experimental protocols and pathway visualizations.
Executive Summary
Compounds structurally related to this compound, such as 2-Methoxy-4-vinylphenol and other β-nitrostyrene derivatives, have shown significant biological activity in laboratory settings. In vitro studies consistently demonstrate their ability to inhibit inflammatory pathways and induce cancer cell death. However, the translation of these findings into living organisms (in vivo) presents a more complex picture. This guide will delve into the quantitative comparisons of these activities, the methodologies used, and the signaling pathways implicated.
Quantitative Data Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies on compounds related to this compound.
Table 1: In Vitro vs. In Vivo Anticancer Activity of a β-Nitrostyrene Derivative (CYT-Rx20) [1]
| Parameter | In Vitro (HCT116 Colorectal Cancer Cells) | In Vivo (Nude Mice Xenograft with HCT116) |
| Treatment | CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) | CYT-Rx20 |
| Endpoint | Cell Viability | Tumor Growth Inhibition |
| Results | Reduced cell viability (Concentration-dependent) | Significant reduction in tumor volume and weight |
| Quantitative Data | IC50 not specified in the abstract | Average tumor volume reduced from 1254.25 mm³ (control) to 721.60 mm³ (7.5µg/g treatment) after 22 days. Average tumor weight reduced from 1.07 g (control) to 0.53 g (7.5µg/g treatment). |
| Biomarker Modulation | Increased DNA damage, G2/M cell cycle arrest, increased p-ERK, Cyclin B1, Aurora A/B expression. | Elevated expression of Aurora A, Aurora B, γH2AX, and phospho-ERK in tumor tissues. |
Table 2: In Vitro vs. In Vivo Anti-inflammatory Activity of a Nitrostyrene Analog (NPe) [2]
| Parameter | In Vitro (LPS-stimulated Human Macrophages) | In Vivo (LPS-induced Pleurisy in Mice) |
| Treatment | 1-nitro-2-phenylethene (NPe) | 1-nitro-2-phenylethene (NPe) |
| Endpoint | TNF-α Production | Neutrophil Accumulation in Pleural Cavity |
| Results | Inhibition of TNF-α production | Reduction in neutrophil accumulation |
| Quantitative Data | Non-toxic doses opposed inflammatory effects. | Pretreatment with NPe reduced neutrophil accumulation. As effective as dexamethasone. |
| Pathway Modulation | Reduced phosphorylation of IκB-α and ERK1/2. | Reduced activation of NF-κB and ERK1/2 pathways. |
Table 3: In Vitro Anticancer and Anti-inflammatory Activity of 2-Methoxy-4-vinylphenol
| Study Type | Activity | Cell Line(s) | Key Findings | Signaling Pathway(s) Implicated |
| In Vitro | Anticancer | Panc-1, SNU-213 (Pancreatic Cancer) | Reduced cell viability and migration.[3][4][5] | FAK/AKT[3][4] |
| In Vitro | Anti-inflammatory | RAW264.7 (Macrophages) | Reduced production of NO and iNOS.[1][2] | Nrf2/ARE[1][2] |
| In Vitro | Anti-inflammatory | RAW264.7 (Macrophages) | Inhibited NO and PGE2 production; blocked iNOS and COX-2 expression.[6] | NF-κB, MAPK[6] |
| In Vivo | Cytotoxicity | C. elegans | No cytotoxic effect observed for a red cabbage extract containing 2-Methoxy-4-vinylphenol.[7][8] | Not Applicable |
Experimental Protocols
In Vitro Anticancer Assay (Cell Viability)[1]
-
Cell Culture: Human colorectal cancer cells (HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., CYT-Rx20) for a specified duration (e.g., 24, 48 hours).
-
MTT Assay: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
Measurement: The formazan crystals formed by viable cells are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (concentration required to inhibit 50% of cell growth) is calculated.
In Vivo Anticancer Assay (Xenograft Model)[1]
-
Animal Model: Athymic nude mice are used.
-
Tumor Implantation: Human colorectal cancer cells (HCT116) are subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to control and treatment groups. The test compound (e.g., CYT-Rx20) is administered intraperitoneally at a specified dose and schedule (e.g., 7.5 µg/g daily).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume and weight in the treatment group to the control group. Tumor tissues can be further analyzed for biomarker expression by immunohistochemistry or Western blotting.
In Vitro Anti-inflammatory Assay (TNF-α Measurement)[2]
-
Cell Culture: Human macrophages are cultured and differentiated.
-
Stimulation and Treatment: Cells are pre-treated with the test compound (e.g., NPe) for a specific time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of TNF-α in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The inhibition of TNF-α production by the test compound is calculated relative to the LPS-stimulated control.
In Vivo Anti-inflammatory Assay (Mouse Pleurisy Model)[2]
-
Animal Model: Male Swiss mice are used.
-
Treatment: Animals are pre-treated with the test compound (e.g., NPe), a vehicle control, or a standard anti-inflammatory drug (e.g., dexamethasone) via an appropriate route (e.g., oral gavage).
-
Induction of Pleurisy: After a specific time, pleurisy is induced by intrapleural injection of LPS.
-
Pleural Lavage: A few hours after LPS injection, the animals are euthanized, and the pleural cavity is washed with saline to collect the inflammatory exudate.
-
Cell Counting: The total number of leukocytes and differential cell counts (specifically neutrophils) in the pleural lavage fluid are determined using a hemocytometer and stained slides.
-
Analysis: The reduction in neutrophil migration into the pleural cavity in the treated groups is compared to the control group.
Signaling Pathways and Experimental Workflows
The biological activities of these compounds are mediated through the modulation of specific signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Conclusion
The available data suggest that compounds related to this compound are promising candidates for further preclinical and clinical development, particularly in the areas of oncology and inflammatory diseases. In vitro studies have been instrumental in elucidating their mechanisms of action, demonstrating potent effects on key cellular pathways. While the limited in vivo data for close analogs show a translation of this activity, more direct comparative studies on this compound and its immediate derivatives are warranted. Such studies, directly correlating in vitro potency with in vivo efficacy and safety in relevant animal models, will be crucial for advancing these compounds through the drug development pipeline. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for designing and interpreting future research in this area.
References
- 1. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Research in antitumoral chemotherapy. X. Cytotoxic and antitumoral activity of beta-nitrostyrenes and of composed nitrovinyl derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Techniques for Nitrostyrene Detection
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of nitrostyrenes is crucial due to their diverse biological activities and potential as therapeutic agents or toxic compounds. This guide provides a comprehensive head-to-head comparison of three primary analytical techniques for nitrostyrene detection: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Methods.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative performance of each technique. It is important to note that direct comparative studies for nitrostyrenes are limited. Therefore, the data presented here is a synthesis of information from studies on nitrostyrenes and structurally related nitroaromatic compounds, providing a reliable estimate of their analytical capabilities.
| Parameter | HPLC-UV | GC-MS | Electrochemical Methods (DPV) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL[1] | 0.1 - 10 ng/mL[2][3] | 1 - 10 µg/L[4] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL[1] | 0.5 - 50 ng/mL[2][3] | 5 - 50 µg/L[4] |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL[2] | 10 - 1000 µg/L[4] |
| Precision (%RSD) | < 5% | < 15%[3] | < 10%[4] |
| Selectivity | Moderate to High | Very High | Moderate |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | Moderate | High | Low to Moderate |
| Typical Sample Matrix | Pharmaceuticals, Biological Fluids | Environmental, Food, Biological | Aqueous solutions, Biological Fluids |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific nitrostyrene derivatives and sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To separate and quantify nitrostyrenes in a liquid sample.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Nitrostyrene standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the nitrostyrene standard in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve or dilute the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
UV detection wavelength: Set to the maximum absorbance of the target nitrostyrene (typically around 310 nm).
-
-
Analysis: Inject the standards and samples. Identify the nitrostyrene peak based on its retention time compared to the standard. Quantify the amount of nitrostyrene using the calibration curve generated from the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify nitrostyrenes in complex matrices.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass spectrometer detector.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[5].
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Dichloromethane (GC grade)
-
Nitrostyrene standard
Procedure:
-
Sample Preparation:
-
Liquid Samples: Perform a liquid-liquid extraction with a suitable solvent like dichloromethane.
-
Solid Samples: Use a suitable extraction method such as Soxhlet or solid-phase extraction (SPE).
-
-
Standard Solution Preparation: Prepare a stock solution of the nitrostyrene standard in dichloromethane. Prepare a series of calibration standards by diluting the stock solution.
-
GC-MS Conditions:
-
Injector: Splitless mode, 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Scan range: 50-350 m/z.
-
Ion source temperature: 230 °C.
-
Transfer line temperature: 280 °C.
-
-
-
Analysis: Inject the standards and samples. Identify the nitrostyrene peak based on its retention time and mass spectrum. Quantify using a calibration curve.
Electrochemical Detection: Differential Pulse Voltammetry (DPV)
Objective: To determine the concentration of nitrostyrenes in an aqueous solution.
Instrumentation:
-
Potentiostat/Galvanostat
-
Three-electrode system:
-
Working electrode (e.g., Glassy Carbon Electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Reagents:
-
Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0)
-
Nitrostyrene standard
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, rinse with ultrapure water, and sonicate.
-
Standard Solution Preparation: Prepare a stock solution of the nitrostyrene standard in a suitable solvent and prepare a series of calibration standards by diluting with the supporting electrolyte.
-
Electrochemical Measurement:
-
Pipette a known volume of the supporting electrolyte into the electrochemical cell.
-
De-aerate the solution by purging with nitrogen gas for 10-15 minutes.
-
Record the background voltammogram.
-
Add a known concentration of the nitrostyrene standard and record the DPV scan.
-
DPV Parameters:
-
Potential range: e.g., -0.2 V to -1.2 V vs. Ag/AgCl
-
Pulse amplitude: 50 mV
-
Pulse width: 50 ms
-
Scan rate: 20 mV/s
-
-
-
Analysis: The reduction of the nitro group on the nitrostyrene molecule will produce a peak in the voltammogram. The peak height is proportional to the concentration of nitrostyrene. Quantify using a calibration curve.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of nitrobenzene by differential pulse voltammetry and its application in wastewater analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forensicresources.org [forensicresources.org]
Comparative Guide to the Structure and Activity of 2-Methoxy-4-(2-nitrovinyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 2-Methoxy-4-(2-nitrovinyl)phenol derivatives. The information is compiled from preclinical studies and is intended to inform further research and development of this class of compounds.
Structure-Activity Relationship of Substituted Aryl-2-Nitrovinyl Derivatives
A study on substituted aryl-2-nitrovinyl derivatives has shed light on the structural features that influence their biological activity. While the specific compound this compound was not the primary focus, a closely related analog, 1-methoxy-4-(2-nitrovinyl)benzene , was synthesized and evaluated. This allows for a preliminary understanding of the SAR for this scaffold. The core structure consists of a substituted phenyl ring attached to a nitrovinyl group. The biological activity of these compounds has been primarily evaluated in the context of their potential as proteasome inhibitors.
The general structure of the evaluated derivatives is as follows:
Benchmarking the performance of 2-Methoxy-4-(2-nitrovinyl)phenol against commercial enzyme substrates.
A Comparative Analysis of 2-Methoxy-4-(2-nitrovinyl)phenol and Commercial Enzyme Substrates
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is critical for the development of robust and sensitive assays. This guide provides a comparative overview of the chromogenic compound this compound, which is released upon enzymatic activity of β-glucosidase, against widely used commercial substrates for laccase and peroxidase enzymes.
Introduction to this compound as a Reporter Molecule
This compound is a colored compound that can be utilized as a chromogenic reporter in enzyme assays. It is typically used in a glycosidically bound form, such as 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside. In the presence of the enzyme β-glucosidase, the glycosidic bond is cleaved, releasing the highly colored this compound. The intensity of the color produced is directly proportional to the enzyme activity, allowing for quantitative measurement. This principle is fundamental to its application in biochemical assays.
Performance Comparison with Commercial Enzyme Substrates
To provide a comprehensive benchmark, the performance characteristics of the β-glucosidase substrate system releasing this compound are compared with those of established commercial substrates for other common enzymes in diagnostics and biotechnology: laccase and horseradish peroxidase (HRP).
Quantitative Performance Data
| Enzyme | Substrate | Type | Detection Method | Km (Michaelis Constant) | kcat (Turnover Number) | Catalytic Efficiency (kcat/Km) |
| β-Glucosidase | 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside | Chromogenic | Colorimetric | Data not available | Data not available | Data not available |
| Laccase | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | Chromogenic | Colorimetric | ~10-50 µM[1] | High[1] | High[1] |
| Laccase | 2,6-Dimethoxyphenol (DMP) | Chromogenic | Colorimetric | ~2.6 x 10⁻⁵ M[1] | Moderate[1] | Moderate[1] |
| Horseradish Peroxidase (HRP) | 3,3',5,5'-Tetramethylbenzidine (TMB) | Chromogenic | Colorimetric | ~100-400 µM | High | High |
| Horseradish Peroxidase (HRP) | Amplex® Red | Fluorogenic | Fluorometric | Low µM range | High | Very High |
Note: The kinetic parameters for laccase and HRP substrates can vary depending on the specific enzyme source and reaction conditions.[1] The data presented are representative values.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are standard protocols for the enzymatic assays discussed.
β-Glucosidase Activity Assay
This protocol is based on the general principle of using a chromogenic substrate that releases a colored product upon enzymatic cleavage.[2][3]
-
Reagent Preparation :
-
Prepare a stock solution of 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside in a suitable solvent (e.g., DMSO).
-
Prepare an assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).
-
Prepare a stop solution (e.g., 0.4 M NaOH-glycine buffer, pH 10.8) to terminate the reaction and enhance color development.[3]
-
-
Assay Procedure :
-
Add 50 µL of the assay buffer to each well of a 96-well microplate.
-
Add 25 µL of the enzyme solution (β-glucosidase) to each well.
-
Add 25 µL of the substrate stock solution to initiate the reaction.
-
Incubate the plate at a specific temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).[3]
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the absorbance at the wavelength corresponding to the maximum absorbance of the released this compound.
-
Laccase Activity Assay with ABTS
-
Reagent Preparation :
-
Prepare a 0.5 mM solution of ABTS in 0.1 M sodium acetate buffer (pH 4.5).
-
-
Assay Procedure :
-
To a cuvette, add 2.8 mL of the ABTS solution.
-
Add 100 µL of the laccase-containing sample.
-
Immediately measure the increase in absorbance at 420 nm over time (e.g., for 5 minutes) using a spectrophotometer.
-
The laccase activity is calculated using the molar extinction coefficient of the oxidized ABTS radical (ε₄₂₀ = 3.6 × 10⁴ M⁻¹ cm⁻¹).
-
Horseradish Peroxidase (HRP) Activity Assay with TMB
-
Reagent Preparation :
-
Use a commercially available ready-to-use TMB substrate solution containing TMB and hydrogen peroxide.
-
Prepare a stop solution (e.g., 2 M H₂SO₄).
-
-
Assay Procedure :
-
Add 100 µL of the HRP sample to each well of a 96-well microplate.
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light. A blue color will develop.
-
Stop the reaction by adding 100 µL of the stop solution. The color will change to yellow.
-
Measure the absorbance at 450 nm.
-
Visualizing the Processes
To better illustrate the concepts and workflows, the following diagrams are provided in the DOT language for Graphviz.
Enzymatic Release of the Chromogenic Reporter
Caption: Enzymatic cleavage of the substrate by β-glucosidase.
General Experimental Workflow for Enzyme Substrate Comparison
Caption: Standard workflow for comparing enzyme substrate performance.
Simplified Signaling Pathway Involvement of β-Glucosidase
β-Glucosidases are involved in various biological pathways, including the breakdown of cellulose and the activation of phytohormones in plants. In mammals, they play a role in the metabolism of glycolipids. A defect in a specific β-glucosidase, glucocerebrosidase, is associated with Gaucher's disease.[4]
Caption: Diverse roles of β-glucosidase in biological pathways.
References
Safety Operating Guide
Personal protective equipment for handling 2-Methoxy-4-(2-nitrovinyl)phenol
Essential Safety and Handling Guide for 2-Methoxy-4-(2-nitrovinyl)phenol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, a compound requiring careful management due to its hazardous properties.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from structurally similar compounds like 2-methoxy-4-vinylphenol and 2-Methoxy-4-nitrophenol, this compound is anticipated to be a hazardous substance. The primary hazards include severe skin burns and eye damage.[1][2] Therefore, a comprehensive PPE strategy is crucial to minimize exposure risk.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), and a face shield.[2][3] | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber). | To prevent skin contact and absorption. |
| Body Protection | Chemical-resistant clothing, including a lab coat, apron, and, if necessary, a full chemical suit to prevent skin contact.[1][2][4] | To protect the body from splashes and spills. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated.[5] | To prevent inhalation of harmful dust or vapors, especially in poorly ventilated areas. |
Operational and Disposal Plans
Step-by-Step Handling Protocol
Adherence to a strict handling protocol is essential to ensure a safe laboratory environment.
-
Preparation :
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[2]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[3][5]
-
Assemble all necessary PPE as detailed in Table 1.
-
Have spill control materials (e.g., absorbent pads, neutralizers for acidic/basic compounds if applicable) readily available.
-
-
Handling the Compound :
-
Post-Handling :
Emergency Procedures
In case of accidental exposure, immediate action is critical.
Table 2: Emergency First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical : Dispose of the contents and container to an approved waste disposal plant in accordance with national and local regulations.[1][2][5]
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.
-
Empty Containers : Handle uncleaned containers as you would the product itself.[1] The first rinse of a container should be collected and disposed of as hazardous waste.[6]
Experimental Workflow and Logical Relationships
Diagram 1: Chemical Handling Workflow
Caption: This diagram outlines the procedural flow for safely handling this compound.
Diagram 2: Emergency Response Logic
Caption: This flowchart details the immediate actions to take following accidental exposure.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
